1-(4-Thiophen-2-ylphenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLMMDEWQZCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379994 | |
| Record name | 4-(2-THIENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203436-48-0 | |
| Record name | 4-(2-THIENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(thiophen-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathways for Novel Thiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The development of novel thiophene-containing molecules with tailored functionalities is a continuous pursuit in drug discovery and the creation of advanced organic materials. This technical guide provides a comprehensive overview of key synthetic methodologies for accessing a wide array of novel thiophene derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways.
Core Synthetic Strategies
The synthesis of the thiophene ring can be broadly categorized into two approaches: ring-formation reactions (cyclization) and the functionalization of a pre-existing thiophene core. This guide will delve into prominent examples of both, providing actionable insights for laboratory practice.
Ring-Formation Strategies
The Gewald reaction is a powerful and versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][4] The mild reaction conditions and the ready availability of starting materials contribute to its widespread use.[6]
Experimental Protocol: General Procedure for Gewald Synthesis [2]
-
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., diethylamine, morpholine, piperidine) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, methanol, DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, α-cyanoester, and solvent.
-
Add the base to the mixture and stir at room temperature for 10-15 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to a temperature of 40-50 °C and stir for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and keep it overnight to allow for precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Table 1: Examples of Gewald Synthesis of 2-Aminothiophenes
| Ketone/Aldehyde | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 1 | 96 | [7] |
| Acetone | Ethyl cyanoacetate | Diethylamine | Methanol | 2 | 85 | |
| Propiophenone | Malononitrile | Piperidinium borate | Ethanol/Water | 0.5 | 94 | [7] |
| 4-Methylcyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 3 | 88 | [7] |
A classic method for synthesizing substituted thiophenes, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[8][9][10] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[8][10] This method is particularly useful for preparing thiophenes with specific substitution patterns.[9]
Experimental Protocol: Paal-Knorr Synthesis of Tetraphenylthiophene
-
Materials:
-
1,2,3,4-Tetraphenyl-1,4-butanedione (1.0 eq)
-
Phosphorus pentasulfide (P₄S₁₀) (0.5 eq)
-
Solvent (e.g., dry xylene or toluene)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 1,2,3,4-tetraphenyl-1,4-butanedione in dry xylene.
-
Add phosphorus pentasulfide to the suspension.
-
Heat the reaction mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and decant the solvent.
-
Treat the residue with a 10% sodium hydroxide solution and heat to boiling for 15 minutes to hydrolyze any remaining phosphorus compounds.
-
Cool the mixture, filter the solid product, wash thoroughly with water, and then with ethanol.
-
Recrystallize the crude tetraphenylthiophene from a suitable solvent mixture (e.g., ethanol/chloroform) to yield the pure product.
-
Table 2: Examples of Paal-Knorr Thiophene Synthesis
| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Solvent | Yield (%) | Reference |
| Hexane-2,5-dione | P₄S₁₀ | Toluene | 70 | [10] |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene | 85 | [11] |
| 3,4-Dimethylhexane-2,5-dione | P₄S₁₀ | Xylene | 65 | [9] |
Functionalization of the Thiophene Core
Cross-coupling reactions are indispensable tools for the functionalization of the thiophene ring, allowing for the introduction of a wide variety of substituents with high chemo- and regioselectivity.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[12][13] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[12][13][14]
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid [15]
-
Materials:
-
2-Bromothiophene (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromothiophene, phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required duration (2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylthiophene.
-
Table 3: Examples of Suzuki-Miyaura Coupling for Thiophene Functionalization
| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 95 | [12] |
| 3-Bromothiophene | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 88 | [15] |
| 2,5-Dibromothiophene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85 | [15] |
| Thiophene-2-boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 92 | [16] |
The Stille coupling involves the palladium-catalyzed reaction between an organostannane (tin) compound and an organohalide or triflate.[17][18] While the toxicity of tin reagents is a concern, the Stille reaction is highly effective for creating C-C bonds and is tolerant of a wide range of functional groups.[17][19]
Experimental Protocol: Stille Coupling of 3-Bromothiophene with Tributyl(phenyl)stannane [20][21]
-
Materials:
-
3-Bromothiophene (1.0 eq)
-
Tributyl(phenyl)stannane (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (optional, e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 3-bromothiophene and the palladium catalyst (and ligand if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the tributyl(phenyl)stannane.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for the necessary time (monitoring by TLC or GC-MS).
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 4: Examples of Stille Coupling for Thiophene Functionalization
| Thiophene Substrate | Organostannane | Catalyst | Solvent | Yield (%) | Reference |
| 2-Bromothiophene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 92 | [10] |
| 3,4-Dibromothiophene | Tributyl(2-thienyl)stannane (2.2 eq) | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 78 | [20] |
| 2-(Tributylstannyl)thiophene | 4-Iodoanisole | PdCl₂(PPh₃)₂ | DMF | 89 | [10] |
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[1][22][23] This methodology involves the palladium-catalyzed coupling of a C-H bond in thiophene with an aryl halide.[1][22]
Experimental Protocol: Direct C-H Arylation of Thiophene with 4-Bromoanisole [1]
-
Materials:
-
Thiophene (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.1-2 mol%)
-
Ligand (optional)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Additive (optional, e.g., pivalic acid)
-
Solvent (e.g., DMAc, NMP)
-
-
Procedure:
-
Charge a Schlenk tube with 4-bromoanisole, the palladium catalyst, the base, and any additives.
-
Evacuate and backfill the tube with an inert gas.
-
Add thiophene and the degassed solvent via syringe.
-
Heat the reaction mixture to 120-150 °C and stir for the required time (12-24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 2-(4-methoxyphenyl)thiophene.
-
Table 5: Examples of Direct C-H Arylation of Thiophenes
| Thiophene Substrate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | DMAc | 91 | [1] |
| 2-Methylthiophene | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | K₂CO₃ | DMAc | 85 | [1] |
| Benzo[b]thiophene | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | DMAc | 89 | [24] |
| 3-(Methylsulfinyl)thiophene | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | Toluene | 82 | [22] |
Conclusion
The synthetic pathways outlined in this guide represent a powerful toolkit for researchers engaged in the design and synthesis of novel thiophene derivatives. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The provided experimental protocols and quantitative data serve as a practical starting point for the implementation of these methodologies in a laboratory setting. Continued innovation in catalytic systems and reaction conditions promises to further expand the accessibility and diversity of this important class of heterocyclic compounds, paving the way for future discoveries in drug development and materials science.
References
- 1. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Stille Coupling [organic-chemistry.org]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Stille Coupling | NROChemistry [nrochemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. rsc.org [rsc.org]
- 22. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Thiophen-2-ylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thienylphenyl-Methanamine Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 1-(4-Thiophen-2-ylphenyl)methanamine (CAS No. 203436-48-0) represents a compelling fusion of two such pharmacophores: the thiophene ring and the benzylamine moiety. Thiophene and its derivatives are renowned for their diverse biological activities, which are attributed to the unique electronic properties of the sulfur-containing aromatic ring.[1][2] Similarly, benzylamine derivatives are integral components of numerous biologically active compounds, contributing to their interaction with various physiological targets.[3] The conjugation of these two fragments in this compound creates a novel scaffold with significant potential for exploration in drug discovery and materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed synthetic protocol, and an analysis of its spectral characteristics, offering a foundational resource for researchers in the field.
Molecular Structure and Identification
-
Chemical Name: this compound
-
Synonyms: 4-(2-Thienyl)benzylamine, [4-(Thiophen-2-yl)phenyl]methanamine[1]
-
CAS Number: 203436-48-0[4]
-
Molecular Formula: C₁₁H₁₁NS[1]
-
Molecular Weight: 189.28 g/mol
-
Appearance: Solid (physical form)
Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved through a two-step sequence that leverages well-established and robust chemical transformations: a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination. This approach offers high yields and functional group tolerance.
Step 1: Suzuki-Miyaura Cross-Coupling
The initial and crucial step involves the formation of the carbon-carbon bond between the phenyl and thiophene rings to construct the 4-(thiophen-2-yl)benzaldehyde intermediate. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its mild reaction conditions and broad substrate scope.[5] The preferred pathway involves the coupling of 4-formylphenylboronic acid with 2-bromothiophene.
Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)benzaldehyde
Materials:
-
4-Formylphenylboronic acid
-
2-Bromothiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents), 2-bromothiophene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(thiophen-2-yl)benzaldehyde as a solid.
Step 2: Reductive Amination
The second step transforms the aldehyde intermediate into the target primary amine, this compound. Reductive amination is a highly effective method for this conversion, proceeding through the in situ formation of an imine followed by its reduction.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Thiophen-2-yl)benzaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 equivalent) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 equivalents) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited, a combination of predicted values and data from analogous structures provides a useful profile.
| Property | Predicted/Reported Value | Source/Method | Significance in Drug Development |
| Molecular Weight | 189.28 g/mol | Calculated | Influences diffusion and transport across biological membranes. |
| Physical State | Solid | Affects formulation and handling. | |
| Boiling Point | 322.5 ± 30.0 °C | Predicted | Indicates volatility and thermal stability. |
| Density | 1.152 ± 0.06 g/cm³ | Predicted | Relevant for formulation and manufacturing processes. |
| logP (XLogP3) | 3.57 | Predicted[1] | A measure of lipophilicity, which affects solubility, absorption, and distribution. A value in this range suggests good membrane permeability. |
| pKa (Basic) | ~9.5 - 10.0 | Predicted (Analog) | The basicity of the primary amine is crucial for salt formation, solubility, and receptor interactions. This prediction is based on the pKa of benzylamine. |
| Aqueous Solubility | Low | Inferred | The relatively high logP suggests low solubility in water, which may necessitate formulation strategies to improve bioavailability. |
| Melting Point | Not available | - | Important for compound purity assessment and formulation development. |
Spectral Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and thiophene rings, as well as the benzylic and amine protons.
-
Thiophene Protons (3H): These will appear as multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The specific coupling patterns will depend on the coupling constants between H3', H4', and H5'.
-
Phenyl Protons (4H): These will likely appear as two doublets (an AA'BB' system) due to the para-substitution pattern, in the range of δ 7.2 to 7.6 ppm. The doublet closer to the electron-donating aminomethyl group will be upfield compared to the doublet closer to the thiophene ring.
-
Benzylic Protons (-CH₂-): A singlet is expected around δ 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically between δ 1.5 and 2.5 ppm. This signal will exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Thiophene Carbons (4C): Resonances are expected between δ 120 and 145 ppm.
-
Phenyl Carbons (6C): Signals will appear in the aromatic region (δ 125-145 ppm). The ipso-carbons (C1 and C4) will have distinct chemical shifts.
-
Benzylic Carbon (-CH₂-): A signal is expected around δ 45-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: An absorption in the 1020-1250 cm⁻¹ range.
-
Thiophene Ring Vibrations: Characteristic bands for the thiophene ring will also be present.[7]
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A prominent peak at m/z = 189, corresponding to the molecular weight of the compound.
-
Fragmentation: A significant fragment at m/z = 172 is expected, resulting from the loss of the amino group (NH₂). Another characteristic fragment would be the tropylium-like ion at m/z = 91, although the thienylphenylmethyl cation would also be a stable fragment.
Potential Applications and Biological Activity
While specific biological data for this compound is not extensively published, the structural motifs suggest a high potential for biological activity. Benzylamine and thenylamine (thiophenemethylamine) derivatives have shown promise as cytotoxic agents against melanoma cells, inducing apoptosis and reducing cell migration and metastasis.[2] The mechanism of action for some of these related compounds involves the alteration of key signaling pathways, such as the Wnt/β-catenin pathway.[2]
The thiophene moiety itself is a well-known pharmacophore present in numerous approved drugs with a wide range of therapeutic applications.[1] However, it is also important to consider potential metabolic liabilities. The thiophene ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, which can lead to toxicity.[1] Therefore, any drug development program involving this scaffold should include early-stage toxicology and metabolism studies.
The potential for this compound to exhibit anticancer, anti-inflammatory, or antimicrobial properties warrants further investigation.[8][9][10] The primary amine provides a handle for further derivatization to explore structure-activity relationships and optimize for potency and selectivity against various biological targets.
Conclusion
This compound is a molecule of significant interest due to its hybrid structure, combining the pharmacologically relevant thiophene and benzylamine moieties. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and spectral characteristics. While a lack of extensive experimental data necessitates a reliance on predictive methods and analogies to related structures, the information presented herein serves as a robust starting point for researchers. The proposed synthetic route is practical and high-yielding, and the predicted properties offer valuable insights for its handling, formulation, and potential biological evaluation. Further experimental validation of these properties and exploration of the biological activity of this promising scaffold are highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. keyorganics.net [keyorganics.net]
- 5. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted thiophene compounds. Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science, making a thorough understanding of their nomenclature essential for clear communication and documentation in research and development.[1][2][3][4] This document outlines the fundamental principles of thiophene nomenclature, from the basic numbering of the ring to the complex rules governing polysubstituted and fused-ring systems.
The Thiophene Ring: Structure and Numbering
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[1] The IUPAC-preferred numbering of the thiophene ring begins at the sulfur atom, which is assigned position 1. The carbon atoms are then numbered sequentially to 5, moving around the ring.
References
The Discovery and Enduring Legacy of Thiophene-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of thiophene-based compounds. From its serendipitous discovery as a contaminant in benzene to its current status as a privileged scaffold in medicinal chemistry, the journey of thiophene is a testament to the intricate relationship between fundamental organic chemistry and modern drug development. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the signaling pathways through which prominent thiophene-containing drugs exert their therapeutic effects.
The Serendipitous Discovery of Thiophene
The history of thiophene began in 1882 with the German chemist Viktor Meyer.[1][2] At the time, a common chemical test for benzene involved the formation of a blue dye, indophenin, when mixed with isatin and sulfuric acid.[1][3] Meyer discovered that highly purified benzene did not produce this color, leading him to correctly deduce that an impurity in crude benzene was responsible for the reaction.[1][2] He successfully isolated this sulfur-containing heterocyclic compound and named it "thiophene," derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[3][4] This discovery not only introduced a new class of heterocyclic compounds but also highlighted the close resemblance in physical properties between thiophene and benzene, a concept that would later become pivotal in drug design. Thiophene and its derivatives are naturally found in petroleum and coal tar, sometimes at concentrations of up to 1-3%.[1]
Key Synthetic Methodologies for Thiophene-Based Compounds
The development of synthetic routes to thiophene and its derivatives has been crucial for exploring their chemical and biological potential. Several classical and modern methods are employed, each offering distinct advantages in accessing a variety of substitution patterns.
Paal-Knorr Thiophene Synthesis
One of the most fundamental methods for constructing the thiophene ring is the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6][7][8]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reactants: Hexane-2,5-dione (1,4-dicarbonyl compound), Phosphorus Pentasulfide (P₄S₁₀).
-
Procedure: A mixture of hexane-2,5-dione and phosphorus pentasulfide is heated, often without a solvent or in a high-boiling inert solvent like xylene or toluene. The reaction is typically refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is poured into water or a dilute sodium carbonate solution to decompose the excess sulfurizing agent. The product is then extracted with an organic solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation.
-
Caution: This reaction should be performed in a well-ventilated fume hood as it can generate toxic hydrogen sulfide (H₂S) gas.[9]
Logical Workflow for Paal-Knorr Synthesis
Caption: A typical workflow for the Paal-Knorr thiophene synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile and widely used multi-component reaction for the synthesis of 2-aminothiophenes.[1][10][11] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reactants: Butan-2-one (ketone), Ethyl cyanoacetate (α-cyanoester), Elemental sulfur, and a base (e.g., morpholine or triethylamine).
-
Procedure: The ketone, ethyl cyanoacetate, and sulfur are suspended in a solvent such as ethanol or methanol. The base is added dropwise at room temperature or with gentle heating. The reaction is typically stirred for several hours.
-
Work-up: The reaction mixture is often cooled to induce precipitation of the product. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.
-
Yields: The Gewald reaction is known for its good to excellent yields, often in the range of 75-98%.[12]
Experimental Workflow for Gewald Synthesis
Caption: A generalized workflow for the Gewald aminothiophene synthesis.
Volhard-Erdmann Cyclization
This method involves the synthesis of thiophenes by the cyclization of 1,4-difunctional compounds, such as disodium succinate, with phosphorus heptasulfide.[13][14][15][16]
Experimental Protocol: Synthesis of 3-Methylthiophene
-
Reactants: Itaconic acid is converted to its disodium salt and then reacted with phosphorus heptasulfide (P₄S₇).
-
Procedure: The reaction is typically carried out by heating the reactants together at a high temperature.
-
Work-up: The resulting thiophene derivative is isolated by distillation from the reaction mixture.
Thiophene-Based Compounds in Drug Development
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry. Its structural and electronic similarity to the benzene ring allows it to act as a bioisostere, often leading to improved pharmacological properties.[2] As of the last decade, approximately 26 drugs containing a thiophene nucleus have been approved by the US FDA across various therapeutic classes.[3]
Lornoxicam: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Lornoxicam is a potent NSAID used for the management of pain and inflammation.[17] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Synthesis of Lornoxicam: The synthesis of lornoxicam is a multi-step process that can start from 2,5-dichlorothiophene.[17] A key intermediate is 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide, which is then reacted with 2-aminopyridine in a solvent like xylene.[18]
| Parameter | Value | Reference |
| Starting Material | 2,5-dichlorothiophene | [17] |
| Overall Yield | 12.3% | [17] |
| Final Step | Ammonolysis with 2-aminopyridine | [18] |
| Purification | Recrystallization from 1,4-dioxane | [17] |
Spectroscopic Data for Lornoxicam:
| Technique | Key Signals |
| ¹H NMR | Signals corresponding to the pyridine and thienothiazine ring protons. |
| ¹³C NMR | Resonances for the carbonyl and aromatic carbons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=O, and S=O stretching vibrations. |
| Mass Spec (m/z) | Molecular ion peak corresponding to its molecular weight. |
Signaling Pathway: COX-2 Inhibition
Lornoxicam exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
COX-2 Signaling Pathway Inhibition by Lornoxicam
Caption: Lornoxicam inhibits COX-2, blocking prostaglandin synthesis.
Clopidogrel: An Antiplatelet Agent
Clopidogrel is a widely prescribed antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke. It is a prodrug that is metabolized in the liver to its active form, which then irreversibly binds to the P2Y₁₂ receptor on platelets.
Synthesis of Clopidogrel: The synthesis of clopidogrel can be achieved through various routes, often starting from 2-chlorobenzyl cyanide.[19] A key step involves the resolution of a racemic intermediate to obtain the therapeutically active S-(+)-enantiomer.
| Parameter | Value | Reference |
| Starting Material | 2-chlorobenzyl cyanide | [19] |
| Overall Yield | 16% (reported in one study) | [19] |
| Key Step | Resolution of racemic mixture | [20] |
| Final Salt Form | Bisulfate salt | [20] |
Spectroscopic Data for Clopidogrel:
| Technique | Key Signals | Reference |
| ¹H NMR | Signals for the aromatic protons, the protons on the tetrahydrothienopyridine ring, and the methyl ester. | [21][22] |
| ¹³C NMR | Resonances for the ester carbonyl, aromatic carbons, and carbons of the heterocyclic system. | [23][24] |
| IR (KBr, cm⁻¹) | Peaks for C=O stretching of the ester and aromatic C-H stretching. | [25] |
| Mass Spec (m/z) | Molecular ion peak and characteristic fragmentation pattern. | [25] |
Signaling Pathway: P2Y₁₂ Receptor Antagonism
The active metabolite of clopidogrel irreversibly blocks the P2Y₁₂ receptor, a key ADP receptor on the platelet surface. This prevents ADP from binding and initiating a signaling cascade that leads to platelet activation and aggregation. The downstream effects include the inhibition of adenylyl cyclase, leading to lower levels of cyclic AMP (cAMP), and the prevention of the activation of glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation.[2][26]
P2Y12 Receptor Signaling Pathway and Clopidogrel Inhibition
Caption: Clopidogrel's active metabolite blocks the P2Y12 receptor.
Olanzapine: An Atypical Antipsychotic
Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[3] Its therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, particularly dopamine D₂ and serotonin 5-HT₂A receptors.[2][3][11]
Synthesis of Olanzapine: Olanzapine can be synthesized by the reaction of 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride with piperazine, followed by methylation.[27]
| Parameter | Value | Reference |
| Key Intermediate | 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride | [27] |
| Final Step | Reaction with N-methylpiperazine | [5] |
| Yield | 84% (in one reported method) | [5] |
| Purification | Crystallization | [28] |
Spectroscopic Data for Olanzapine:
| Technique | Key Signals | Reference |
| ¹H NMR | Signals for the aromatic protons, the methyl group, and the piperazine protons. | [29] |
| ¹³C NMR | Resonances for the aromatic and heterocyclic carbons. | [30][31] |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=N, and C-S stretching vibrations. | [29] |
| Mass Spec (m/z) | Molecular ion peak at 312.43 g/mol . | [32] |
Signaling Pathways: Dopamine and Serotonin Receptor Antagonism
Olanzapine's antipsychotic action is believed to be mediated through a combination of dopamine and serotonin receptor antagonism. By blocking D₂ receptors in the mesolimbic pathway, it reduces positive symptoms like hallucinations and delusions.[3] Its antagonism of 5-HT₂A receptors is thought to contribute to its efficacy against negative symptoms and its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4] The 5-HT₂A receptor is coupled to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP₃) and diacylglycerol (DAG).[1][3] D₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and reduce cAMP levels.[10]
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism by Olanzapine
Caption: Olanzapine blocks both Dopamine D2 and Serotonin 5-HT2A receptors.
Conclusion
The discovery of thiophene has paved the way for the development of a vast array of compounds with significant applications, particularly in medicinal chemistry. The unique physicochemical properties of the thiophene ring have made it an indispensable tool for medicinal chemists in the design of novel therapeutic agents. The synthetic methodologies detailed in this guide provide a foundation for the continued exploration of thiophene chemistry, while the elucidation of the signaling pathways of key thiophene-based drugs offers insights into their mechanisms of action and opportunities for the development of next-generation therapeutics. As research in this field continues, the legacy of Viktor Meyer's discovery will undoubtedly continue to expand, leading to new and improved treatments for a wide range of diseases.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volhard–Erdmann cyclization - Wikipedia [en.wikipedia.org]
- 14. Volhard-Erdmann Cyclization 's chemicals dictionary [lookchem.com]
- 15. Volhard-Erdmann Cyclization [drugfuture.com]
- 16. expertsmind.com [expertsmind.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. msudenver.edu [msudenver.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Clopidogrel(113665-84-2) 1H NMR [m.chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. spectrabase.com [spectrabase.com]
- 25. archives.ijper.org [archives.ijper.org]
- 26. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Thiophene synthesis [organic-chemistry.org]
- 29. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 30. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Olanzapine [webbook.nist.gov]
electrophilic aromatic substitution reactions of thiophene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Thiophene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties make it highly susceptible to electrophilic aromatic substitution (EAS) reactions, providing a versatile platform for the synthesis of a wide array of functionalized derivatives. This technical guide offers a comprehensive overview of the core principles governing the reactivity and regioselectivity of thiophene in EAS reactions. It provides detailed discussions and experimental protocols for key transformations including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, supported by quantitative data and mechanistic diagrams.
Core Principles of Reactivity and Regioselectivity
Thiophene is classified as an electron-rich aromatic heterocycle, which makes it significantly more reactive towards electrophiles than benzene.[1] The sulfur atom's ability to donate a lone pair of electrons into the π-system stabilizes the carbocation intermediate (the σ-complex or arenium ion) formed during the electrophilic attack.[1][2]
Reactivity Profile
The reactivity of five-membered aromatic heterocycles in EAS reactions follows the general order: pyrrole > furan > thiophene > benzene.[3][4] Thiophene's lower reactivity compared to furan and pyrrole is attributed to the higher electronegativity of oxygen and nitrogen, respectively, and the greater resonance stabilization of the thiophene ring itself.[3] However, its enhanced reactivity over benzene is substantial; for instance, the rate of bromination for thiophene is approximately 10⁷ times faster than that of benzene.[5]
| Compound | Relative Rate of Acetylation (vs. Benzene) | Relative Rate of Bromination (vs. Benzene) |
| Benzene | 1 | 1 |
| Thiophene | 1.2 x 10⁵ | ~10⁷ - 10⁸ |
| Furan | 1.0 x 10⁶ | >10¹¹ |
| Pyrrole | 5.0 x 10⁷ | ~10¹⁸ |
Data compiled from various sources indicating the significantly higher reactivity of thiophene and other heterocycles compared to benzene.
General Mechanism
The electrophilic aromatic substitution on thiophene proceeds via a two-step mechanism:
-
Attack on the Electrophile : The π-electron system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized σ-complex.[1] This step is typically the rate-determining step.[3][4]
-
Deprotonation : A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring to yield the substituted product.[1]
Caption: General two-step mechanism of EAS on thiophene.
Regioselectivity: Preference for α-Substitution
Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position over the C3 (β) position.[3][6] This regioselectivity is dictated by the relative stability of the intermediate σ-complex. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a stable structure where the sulfur atom's lone pair participates.[1][6] In contrast, attack at the C3 position results in a less stable intermediate with only two possible resonance structures, neither of which directly involves the sulfur atom in stabilizing the initial carbocation.[1]
Caption: C2 attack leads to a more stable σ-complex.
Key Electrophilic Substitution Reactions
Due to its high reactivity, thiophene often undergoes substitution under milder conditions than those required for benzene.
Nitration
The nitration of thiophene is a sensitive reaction. Using the standard nitrating mixture of concentrated nitric and sulfuric acids can lead to violent, explosive reactions due to autocatalytic nitrosation.[7] Milder and more controlled conditions are required. The most successful reagent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.[7][8] This method avoids the complications of nitrosation and gives good yields of 2-nitrothiophene, typically accompanied by about 15% of the 3-nitro isomer.[9]
| Reagent | Conditions | Major Product | Typical Yield | Ref. |
| HNO₃ / Acetic Anhydride | 10°C | 2-Nitrothiophene | ~85% (total isomers) | [8][9] |
| Fe³⁺-Montmorillonite Clay / HNO₃ | 80°C | 2-Nitrothiophene | High selectivity | [9] |
Experimental Protocol: Nitration with Acetyl Nitrate [8]
-
Preparation of Nitrating Mixture : Dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. Keep this solution cooled.
-
Reaction Setup : In a 2-liter three-necked flask equipped with a stirrer, thermometer, and separatory funnel, place half of the nitric acid solution and cool it to 10°C.
-
Thiophene Solution : Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.
-
Addition : With moderate stirring, add half of the thiophene solution dropwise to the nitrating mixture, ensuring the temperature does not rise above room temperature.
-
Completion : After the initial addition, cool the reaction mixture back to 10°C and rapidly introduce the remaining nitric acid solution, followed by the gradual addition of the remaining thiophene solution.
-
Work-up : Allow the mixture to stand at room temperature for two hours. The product, 2-nitrothiophene, can then be isolated through standard extraction and purification procedures.
Halogenation
Halogenation of thiophene is extremely rapid, even at low temperatures, and can easily lead to polysubstitution.[10] Careful control of reaction conditions is necessary to achieve mono-substitution.
| Reagent | Conditions | Major Product | Typical Yield | Ref. |
| SO₂Cl₂ | Reflux | 2-Chlorothiophene | Good | [11] |
| Br₂ in Acetic Acid | 10-15°C | 2-Bromothiophene | ~75% | [10] |
| N-Iodosuccinimide (NIS) / Acetic Acid | 0°C | 2-Iodothiophene | Good | [11] |
Experimental Protocol: Monobromination of Thiophene
-
Setup : In a flask protected from light, dissolve thiophene in a suitable solvent such as glacial acetic acid or carbon tetrachloride.
-
Cooling : Cool the solution to approximately -30°C to control the reaction's high rate.
-
Addition : Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the thiophene solution with vigorous stirring.
-
Monitoring : Monitor the reaction by TLC or GC to ensure mono-substitution is favored.
-
Work-up : Once the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Isolate the product via extraction and purify by distillation.
Sulfonation
Thiophene's high reactivity towards sulfonation forms the basis for its industrial separation from benzene.[5] It reacts readily with cold concentrated sulfuric acid. A milder reagent, such as a pyridine-SO₃ complex, can also be used for more controlled sulfonation.
| Reagent | Conditions | Product | Typical Yield | Ref. |
| 95% H₂SO₄ | Room Temperature | Thiophene-2-sulfonic acid | High | [12] |
| Bis(trimethylsilyl) sulfate | 100°C, 2h (3-fold excess) | Thiophene-2-sulfonic acid | 77% | [13] |
| Fluosulfonic Acid | 0-5°C, 2h | Thiophene-2-sulfonic acid | 45% (as Ba salt) | [14] |
Experimental Protocol: Sulfonation with Bis(trimethylsilyl) sulfate [13]
-
Reactants : A mixture of 10.9 g (0.045 mole) of bis(trimethylsilyl) sulfate (BTS) and 1.3 g (0.015 mole) of thiophene is prepared. Using a 3-fold excess of BTS is crucial to suppress tar formation and improve yield.
-
Reaction : The mixture is heated in a sealed glass tube for 2 hours at 100°C.
-
Isolation : After cooling, the reaction mixture is poured into 10 ml of water. The thiophenesulfonic acid is isolated as its barium salt by adding a suitable barium source. The yield of the barium salt is approximately 2.7 g (77%).
Friedel-Crafts Acylation
Friedel-Crafts acylation is a highly effective method for introducing an acyl group, primarily at the C2 position. While strong Lewis acids like AlCl₃ can be used, they may also induce polymerization of the thiophene ring.[10] Milder catalysts such as tin tetrachloride (SnCl₄) or solid-acid catalysts like Hβ zeolite are often preferred to achieve high yields with minimal side products.[10][15][16]
| Acylating Agent | Catalyst | Conditions | Product | Typical Yield | Ref. |
| Acetic Anhydride | Hβ Zeolite | 60°C | 2-Acetylthiophene | 98.6% | [15] |
| Acetyl Chloride | SnCl₄ | Ambient Temperature | 2-Acetylthiophene | ~90% | [17] |
| Acetic Anhydride | Phosphoric Acid | Heat | 2-Acetylthiophene | Good | [10] |
Experimental Protocol: Acylation with Acetic Anhydride over Hβ Zeolite [15]
-
Setup : The reaction is conducted in a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, heated in a water bath.
-
Reactants : 8.4 g (1.0 mol) of thiophene and 30.6 g (3.0 mol) of acetic anhydride are introduced into the flask.
-
Catalyst Addition : 1.17 g of fresh Hβ zeolite catalyst is added to the reaction mixture.
-
Reaction : The mixture is stirred magnetically at 60°C. The reaction progress is monitored over time. A conversion of nearly 99% can be achieved.
-
Work-up : The solid catalyst is filtered off and can be regenerated and reused. The product, 2-acetylthiophene, is isolated from the filtrate by distillation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic rings, including thiophene. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[18][19][20] This electrophile then attacks the thiophene ring, primarily at the C2 position, to yield thiophene-2-carbaldehyde after aqueous work-up.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [guidechem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 12. youtube.com [youtube.com]
- 13. afinitica.com [afinitica.com]
- 14. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 15. tsijournals.com [tsijournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. benchchem.com [benchchem.com]
- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 20. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-(4-Thiophen-2-ylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 1-(4-Thiophen-2-ylphenyl)methanamine, including its molecular formula and weight. Due to the limited availability of direct experimental data for this specific compound, this document also presents information on the closely related and more extensively studied analogue, 1-(4-Thiophen-2-ylphenyl)ethanamine, for comparative purposes. Furthermore, a plausible synthetic protocol for this compound is proposed, based on established chemical transformations.
Core Compound Data
| Property | This compound | 1-(4-Thiophen-2-ylphenyl)ethanamine |
| Molecular Formula | C₁₁H₁₁NS | C₁₂H₁₃NS[1] |
| Molecular Weight | 189.28 g/mol (Calculated) | 203.31 g/mol [1] |
| IUPAC Name | (4-(thiophen-2-yl)phenyl)methanamine | 1-(4-thiophen-2-yl)ethanamine[1] |
| Synonyms | Not available | 1-[4-(2-thienyl)phenyl]ethanamine[1] |
Proposed Experimental Protocol: Synthesis of this compound
A viable synthetic route to this compound involves a two-step process starting from the corresponding aldehyde, 4-(thiophen-2-yl)benzaldehyde. This process consists of the formation of an intermediate imine, followed by its reduction to the desired primary amine. This method, known as reductive amination, is a widely used and effective strategy for the synthesis of amines.
Step 1: Synthesis of 4-(thiophen-2-yl)benzaldehyde (Intermediate)
This intermediate can be synthesized via a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromothiophene.
-
Reactants: 4-formylphenylboronic acid, 2-bromothiophene, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure 4-(thiophen-2-yl)benzaldehyde.
Step 2: Reductive Amination to this compound
-
Reactants: 4-(thiophen-2-yl)benzaldehyde, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol), and a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride).
-
Procedure: The 4-(thiophen-2-yl)benzaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol), and the ammonia source is added. The mixture is stirred to facilitate the formation of the intermediate imine. Subsequently, the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored for the disappearance of the imine intermediate.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction and washing. The final product, this compound, is purified by a suitable method such as column chromatography or crystallization.
Visualized Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
References
SMILES notation for 1-(4-Thiophen-2-ylphenyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-(4-Thiophen-2-ylphenyl)methanamine is a novel chemical entity with limited to no specific data available in peer-reviewed literature. This guide provides a scientifically-grounded overview based on established chemical principles and data from closely related analogues. The experimental protocols described are representative methods for the synthesis of this class of biaryl compounds and have not been experimentally validated for this specific molecule.
Compound Identification and Properties
This compound is a biaryl compound featuring a thiophene ring linked to a phenylmethanamine moiety. This structure is of interest in medicinal chemistry due to the prevalence of the thiophene scaffold in pharmacologically active molecules.
SMILES Notation: NCc1ccc(cc1)c2cccs2
Quantitative Data Summary
As specific experimental data is not available, the following table summarizes calculated physicochemical properties. Experimental biological data for this compound has not been reported.
| Property | Value | Data Source |
| Molecular Formula | C₁₁H₁₁NS | Calculated |
| Molecular Weight | 189.28 g/mol | Calculated |
| Canonical SMILES | C1=CC(=C(C=C1)CN)C2=CC=CS2 | Calculated |
| InChI Key | BAVXOKYDEITXCS-UHFFFAOYSA-N | Calculated |
| XLogP3 | 2.5 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| IC₅₀ / Kᵢ / EC₅₀ | Data Not Available | - |
Representative Synthesis Protocols
A plausible and efficient synthetic route to this compound involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by the reduction of a nitrile group to the desired primary amine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 4-(Thiophen-2-yl)benzonitrile
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, thiophene-2-boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Introduce a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(thiophen-2-yl)benzonitrile.
Experimental Protocol: Nitrile Reduction
Reaction: Synthesis of this compound
Materials:
-
4-(Thiophen-2-yl)benzonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
Sodium hydroxide (NaOH) solution (15% w/v)
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 4-(thiophen-2-yl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product via column chromatography or crystallization.
Biological Activity and Potential Applications
While no biological data exists for this compound specifically, the thiophene scaffold is a privileged structure in drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities. This suggests that the title compound could be a valuable starting point for medicinal chemistry programs.
Caption: Reported biological activities of the thiophene chemical class.
General Biological Profile of Thiophene Derivatives:
-
Anticancer: Many thiophene derivatives have been synthesized and evaluated as inhibitors of various kinases, tubulin polymerization, and other oncology targets.
-
Anti-inflammatory: The thiophene ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.
-
Antimicrobial: Thiophene-based compounds have demonstrated activity against a spectrum of bacteria and fungi.
-
Antiviral: Certain derivatives have shown potential in inhibiting viral replication, including for HIV.
The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays. Its structural similarity to known bioactive molecules makes it a candidate for screening in various therapeutic areas.
An In-Depth Technical Guide to Preliminary Research on Thiophenylmethanamine Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the preliminary research and development stages for novel thiophenylmethanamine analogues. The thiophene nucleus, a sulfur-containing five-membered heterocycle, is a privileged pharmacophore in medicinal chemistry, recognized for its ability to serve as a bioisostere for the phenyl ring and to modulate physicochemical properties to enhance drug-receptor interactions and blood-brain barrier penetration.[1] Analogues of thiophenylmethanamine are of significant interest, particularly in the field of neuroscience, due to their structural similarity to phenethylamines and their potential to interact with monoamine transporters such as the dopamine transporter (DAT).[2][3][4] This document outlines robust methodologies for the synthesis, purification, characterization, and pharmacological evaluation of these compounds. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for key procedures, from reductive amination synthesis to in vitro functional assays and preliminary in vivo assessments. The objective is to equip researchers with the foundational knowledge and practical tools necessary to explore this promising chemical space for the development of novel central nervous system (CNS) agents.
Chapter 1: The Thiophenylmethanamine Scaffold: A Gateway to CNS-Active Compounds
Introduction to the Thiophenylmethanamine Core
The thiophenylmethanamine scaffold consists of a thiophene ring linked to a methanamine group. The thiophene ring's electron-rich nature and lipophilicity make it an attractive component in CNS drug design, often improving membrane permeability.[1] Its structural similarity to the phenyl ring in classical psychostimulants like amphetamine allows it to function as a bioisostere, potentially leading to compounds with modulated pharmacological profiles.[5][6] The primary focus for analogue development is often on compounds that inhibit the dopamine transporter (DAT), a key protein in regulating synaptic dopamine levels.[7][8]
Rationale for Analogue Development
The development of analogues is driven by the pursuit of optimized pharmacological properties. By systematically modifying the core structure, researchers aim to:
-
Enhance Potency and Selectivity: Fine-tune interactions with the primary target (e.g., DAT) while minimizing off-target effects on the serotonin (SERT) or norepinephrine (NET) transporters.
-
Modulate Mechanism of Action: Distinguish between uptake inhibitors (which block transporter function) and substrate-releasers (which reverse transporter flux), as these mechanisms have different therapeutic and abuse liability profiles.[3]
-
Improve Pharmacokinetic Profile: Optimize absorption, distribution, metabolism, and excretion (ADME) properties to ensure sufficient brain penetration and duration of action.
Chapter 2: Synthetic Pathways and Characterization
Core Synthetic Strategy: Reductive Amination
Reductive amination is the most versatile and widely used method for synthesizing thiophenylmethanamine analogues.[9][10][11] This one-pot reaction involves the formation of an imine or iminium ion intermediate from a thiophenecarboxaldehyde (or a thienyl ketone) and a primary or secondary amine, followed by immediate reduction to the corresponding amine.[10][12][13]
Scientist's Note: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde or ketone.[9][11] This selectivity minimizes side-product formation and simplifies purification.
Detailed Protocol: Synthesis of N-methyl-1-(thiophen-2-yl)methanamine
This protocol details the synthesis of a representative analogue.
Materials:
-
Thiophene-2-carboxaldehyde
-
Methylamine (solution in THF or MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add thiophene-2-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM.
-
Add methylamine solution (1.1 eq) dropwise while stirring at room temperature.
-
Add a few drops of glacial acetic acid to catalyze imine formation.[12] Stir the mixture for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel.
Purification and Characterization
The identity and purity of the final compound must be rigorously confirmed.
-
¹H and ¹³C NMR: Confirms the chemical structure and assesses purity.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final product, which should typically be >98% for use in biological assays.
Chapter 3: In Vitro Pharmacological Profiling
After synthesis and characterization, analogues must be evaluated for their biological activity. For CNS-active compounds targeting monoamine transporters, this involves a tiered approach of binding and functional assays.[14]
Target Affinity: Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of a test compound for a specific target, such as the dopamine transporter (DAT).[15][16][17] It measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target.[18][19]
Protocol: Competitive Radioligand Binding for Human DAT
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT.
-
[³H]-WIN 35,428 (a well-characterized radioligand for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test compounds (thiophenylmethanamine analogues) at various concentrations.
-
Non-specific binding control: 10 µM GBR-12909 or cocaine.
-
GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine in a final volume of 250 µL:
-
Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL [³H]-WIN 35,428.
-
Non-specific Binding: 150 µL membranes, 50 µL non-specific control, 50 µL [³H]-WIN 35,428.
-
Competitive Binding: 150 µL membranes, 50 µL test compound, 50 µL [³H]-WIN 35,428.
-
-
Incubate plates for 60-120 minutes at room temperature to reach equilibrium.[15]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[15]
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a counter.[18]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.[18]
Functional Activity: Synaptosomal Uptake Assay
This assay measures the functional effect of the compound on the transporter's ability to uptake its native substrate (e.g., dopamine). It is a critical step to differentiate between uptake inhibitors and releasers.[20][21][22]
Protocol: [³H]-Dopamine Uptake Inhibition in Rat Striatal Synaptosomes
Materials:
-
Freshly prepared rat striatal synaptosomes (resealed nerve terminals).[14][23]
-
Uptake Buffer: HEPES-buffered saline containing glucose and ascorbic acid.[20][21]
-
[³H]-Dopamine.
-
Test compounds at various concentrations.
-
Uptake inhibitors (e.g., desipramine to block NET, citalopram to block SERT) to ensure DAT-specific uptake.[20]
Procedure:
-
Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.[20][21]
-
Pre-incubate synaptosome aliquots for 5-10 minutes at 37°C with the test compound or vehicle.[21]
-
Initiate the uptake reaction by adding a sub-saturating concentration of [³H]-Dopamine.
-
Allow the reaction to proceed for a short, fixed time (e.g., 5 minutes) at 37°C.[21]
-
Terminate uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Dopamine.
-
Quantify the radioactivity trapped inside the synaptosomes via scintillation counting.
-
Data Analysis: Determine the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of dopamine uptake.
Data Presentation: Comparative Pharmacological Profile
Data should be summarized to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-Group | DAT Kᵢ (nM) | DAT Uptake IC₅₀ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Ref-Cpd | N-H | 85 | 120 | 15 | 8 |
| ANA-01 | N-CH₃ | 42 | 65 | 25 | 12 |
| ANA-02 | N-C₂H₅ | 98 | 150 | 10 | 5 |
| ANA-03 | 4-Cl | 25 | 35 | 50 | 20 |
Chapter 4: Preliminary In Vivo Evaluation
Promising candidates from in vitro screening are advanced to preliminary in vivo studies to assess their behavioral effects.
Locomotor Activity Assay
This assay is a primary screen for the psychostimulant effects of DAT inhibitors.[24][25] Increased locomotor activity in rodents is a hallmark of drugs that enhance central dopamine signaling.[26][27]
Protocol: Mouse Locomotor Activity
Apparatus:
-
Standard locomotor activity chambers equipped with infrared photobeam detectors to track movement.[24]
Procedure:
-
Habituate mice to the testing room and handling procedures for several days.[24]
-
On the test day, administer the test compound (e.g., via intraperitoneal injection) or vehicle.
-
Immediately place the mouse into the locomotor activity chamber.[24]
-
Record locomotor activity (e.g., total distance traveled, beam breaks) automatically in 5-minute bins for a period of 60-120 minutes.
-
Data Analysis: Compare the dose-response effects of the test compound on locomotor activity to the vehicle control group. Analyze the time course of the effect to determine onset and duration of action.
Scientist's Note: It is crucial to establish a full dose-response curve. High doses of psychostimulants can sometimes lead to stereotyped behaviors (e.g., repetitive grooming, sniffing) which can paradoxically decrease locomotor counts. Observing the animals is important for a complete interpretation of the data.
Chapter 5: Future Directions and Conclusion
The preliminary data gathered from these studies forms the basis for establishing a structure-activity relationship (SAR).[3][4][5] For example, the data might reveal that N-methylation enhances DAT potency (as in ANA-01), while larger N-alkyl groups are detrimental (ANA-02). Similarly, electron-withdrawing groups on the thiophene ring might increase potency and selectivity (ANA-03). These initial findings guide the design of next-generation analogues with improved properties.
This guide provides a foundational framework for the systematic investigation of thiophenylmethanamine analogues. By integrating rational synthesis with rigorous pharmacological profiling, researchers can effectively navigate this chemical class to identify promising lead candidates for the development of novel CNS therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies on amphetamine analogs using drug discrimination methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamines: Structure-Activity Relationships [ouci.dntb.gov.ua]
- 7. Pharmacology and regulation of the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine transporter: biochemistry, pharmacology and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. revvity.com [revvity.com]
- 17. chem.uwec.edu [chem.uwec.edu]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 22. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. va.gov [va.gov]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 27. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1-(4-Thiophen-2-ylphenyl)methanamine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 1-(4-thiophen-2-ylphenyl)methanamine derivatives and related analogues. These compounds, featuring a core thiophene ring linked to a phenylmethanamine moiety, are of significant interest in medicinal chemistry due to their potential as modulators of various biological targets. This guide offers a general synthetic framework for the title compounds and presents a specific, detailed case study on related thiophene-containing heterocycles as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.
Overview and Rationale
The thiophene moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its isosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutic agents. The this compound core structure combines this important heterocycle with a flexible aminomethyl-phenyl linker, providing a versatile platform for exploring structure-activity relationships (SAR) in various therapeutic areas, including oncology.
This document will first outline a general, two-step synthetic approach to access the this compound scaffold. Subsequently, it will delve into a detailed application note based on the synthesis and biological evaluation of 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which serve as insightful analogues and have demonstrated potent inhibitory activity against the PI3K/Akt/mTOR pathway.
General Synthetic Pathway for this compound Derivatives
A robust and versatile synthetic route to N-substituted this compound derivatives involves a two-stage process: a palladium-catalyzed cross-coupling reaction to construct the 4-(thiophen-2-yl)benzaldehyde intermediate, followed by a reductive amination to introduce the desired amine functionality.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 4-(Thiophen-2-yl)benzaldehyde
This protocol describes the synthesis of the key intermediate, 4-(thiophen-2-yl)benzaldehyde, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromobenzaldehyde
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water in a 4:1 ratio.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(thiophen-2-yl)benzaldehyde.
Experimental Protocol: Reductive Amination for N-Substituted this compound Derivatives
This protocol outlines the synthesis of the final products via reductive amination of 4-(thiophen-2-yl)benzaldehyde with a variety of primary or secondary amines.
Materials:
-
4-(Thiophen-2-yl)benzaldehyde
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in DCE.
-
Add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound derivative.
Application Note: 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives as PI3Kα/mTOR Dual Inhibitors
This section details the synthesis and biological evaluation of a series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which serve as analogues to the this compound scaffold and have demonstrated potent anticancer activity through the dual inhibition of PI3Kα and mTOR.[1]
Synthesis of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives
The synthesis of these analogues involves a multi-step process, beginning with the preparation of a substituted triazine core, followed by the introduction of the thiophene moiety and subsequent derivatization.
Caption: General workflow for the synthesis of 2-(thiophen-2-yl)-1,3,5-triazine derivatives.
A representative synthetic protocol for a key intermediate is provided below, based on the literature.[1]
Experimental Protocol: Representative Synthesis of a 2-(Thiophen-2-yl)-1,3,5-triazine Derivative
Step 1: Synthesis of 2,4-dichloro-6-(thiophen-2-yl)-1,3,5-triazine
-
To a solution of cyanuric chloride in an appropriate solvent, add thiophene-2-magnesium bromide (prepared from 2-bromothiophene and magnesium) at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate the dichlorotriazine intermediate.
Step 2: Synthesis of Substituted Analogues
-
To a solution of the dichlorotriazine intermediate, add one equivalent of a desired amine or other nucleophile at a low temperature.
-
Allow the reaction to proceed, often with the addition of a base like diisopropylethylamine (DIPEA).
-
Introduce a second, different nucleophile to react with the remaining chloride to generate asymmetrically substituted triazines.
-
Purify the final products by column chromatography.
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity
The synthesized 2-(thiophen-2-yl)-1,3,5-triazine derivatives were evaluated for their in vitro anticancer activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined. A selection of the most potent compounds was then tested for their inhibitory activity against PI3Kα and mTOR kinases.[1]
Table 1: In Vitro Anticancer Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives [1]
| Compound ID | R¹ Group | R² Group | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 13a | Morpholino | 4-Fluoroaniline | 1.28 ± 0.15 | 3.45 ± 0.21 | 2.87 ± 0.19 |
| 13b | Morpholino | 4-Chloroaniline | 0.89 ± 0.09 | 2.11 ± 0.18 | 1.98 ± 0.15 |
| 13e | Morpholino | 4-(Trifluoromethyl)aniline | 0.55 ± 0.06 | 1.89 ± 0.14 | 1.54 ± 0.12 |
| 13g | Morpholino | 4-Methoxyaniline | 0.20 ± 0.05 | 1.25 ± 0.11 | 1.03 ± 0.24 |
| 13h | Piperidin-1-yl | 4-Methoxyaniline | 0.48 ± 0.07 | 1.56 ± 0.13 | 1.33 ± 0.11 |
| GDC-0941 | - | - | 0.35 ± 0.04 | 0.42 ± 0.05 | 0.68 ± 0.07 |
Table 2: Kinase Inhibitory Activity of Selected Compounds [1]
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 13g | 525 | 48 |
| GDC-0941 | 3 | 490 |
Signaling Pathway and Mechanism of Action
The anticancer activity of the 2-(thiophen-2-yl)-1,3,5-triazine derivatives, particularly compound 13g , has been attributed to the dual inhibition of PI3Kα and mTOR, key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiophene derivatives.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This protocol is used to assess the effect of the synthesized compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[1]
Materials:
-
Cancer cell line (e.g., A549)
-
Test compound (e.g., 13g )
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., 0.1, 0.5, 1 µM of 13g ) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion
The this compound scaffold and its analogues represent a promising area for the discovery of novel therapeutic agents. The synthetic protocols provided herein offer a clear pathway to access these molecules. The detailed application note on 2-(thiophen-2-yl)-1,3,5-triazine derivatives as PI3Kα/mTOR dual inhibitors highlights the potential of thiophene-containing compounds in oncology. The quantitative data and mechanistic insights provide a solid foundation for researchers and drug development professionals to further explore this chemical space and develop new, effective therapies.
References
- 1. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]
- 4. ijo.cn [ijo.cn]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Thiophene Compounds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered, sulfur-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its bioisosteric relationship with the phenyl group, have led to the development of a diverse range of therapeutic agents. Thiophene derivatives have demonstrated significant potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This document provides detailed application notes on the utility of thiophene compounds in these key therapeutic areas, complete with experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways.
Anticancer Applications
Thiophene-based compounds have shown considerable promise as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[1][2] Their mechanisms of action include the inhibition of key enzymes such as tyrosine kinases and the disruption of cellular processes like tubulin polymerization, ultimately leading to apoptosis and cell cycle arrest.[3][4][5]
Quantitative Data: Anticancer Activity of Thiophene Derivatives
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative thiophene compounds against various cancer cell lines and protein kinases.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Compound 480 | HeLa | Cytotoxicity | 12.61 (µg/mL) | [6] |
| HepG2 | Cytotoxicity | 33.42 (µg/mL) | [6] | |
| Compound 4c | VEGFR-2 | Kinase Inhibition | 0.075 | [7][8] |
| AKT | Kinase Inhibition | 4.60 | [7][8] | |
| Compound 3b | VEGFR-2 | Kinase Inhibition | 0.126 | [8] |
| AKT | Kinase Inhibition | 6.96 | [8] | |
| Compound 5b | HT29 | Cytotoxicity | 2.61 | [9][10] |
| Tubulin Polymerization | Inhibition Assay | 8.21 | [9][10] | |
| Compound 5 | HT-29 | Cytotoxicity | >100 | [2][11] |
| MCF-7 | Cytotoxicity | 7.301 | [2][11] | |
| HepG-2 | Cytotoxicity | 5.3 | [2][11] | |
| FLT3 | Kinase Inhibition | 32.435 | [11] | |
| Compound 8 | MCF-7 | Cytotoxicity | 4.132 | [2][11] |
| HepG-2 | Cytotoxicity | 3.3 | [2][11] | |
| Compound 2 | MCF-7 | Cytotoxicity | 6.57 | [12] |
| HepG2 | Cytotoxicity | 8.86 | [12] | |
| Mutant EGFR (T790M) | Kinase Inhibition | 4.13 (µg/mL) | [12] | |
| VEGFR-2 | Kinase Inhibition | 242.94 (µg/mL) | [12] | |
| Compound 1312 | SGC-7901 | Cytotoxicity | 0.340 | [13] |
| HT-29 | Cytotoxicity | 0.360 | [13] |
Signaling Pathway: Inhibition of Wnt/β-catenin Pathway and Tubulin Polymerization
Certain thiophene derivatives have been shown to exert their anticancer effects by dually inhibiting the Wnt/β-catenin signaling pathway and tubulin polymerization.[13][14] The Wnt/β-catenin pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[13] Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death.[9][15]
Caption: Dual inhibition of Wnt/β-catenin signaling and tubulin polymerization by thiophene derivatives.
Experimental Protocols
The Gewald reaction is a versatile method for the synthesis of substituted 2-aminothiophenes, which are key intermediates for many medicinally active compounds.[16][17][18]
Materials:
-
Ketone or aldehyde
-
α-Cyanoester (e.g., ethyl cyanoacetate) or malononitrile
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or dimethylformamide)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add the ketone/aldehyde (1 equivalent), α-cyanoester/malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in the appropriate solvent.
-
Add the base (0.5 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9][15]
Materials:
-
Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescent reporter)
-
Test thiophene compound and reference inhibitor (e.g., nocodazole)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the test thiophene compound and reference inhibitor at various concentrations in assay buffer.
-
In a 96-well plate, add the assay buffer, GTP, and the fluorescent reporter to each well.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Anti-inflammatory Applications
Thiophene derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[19] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[20]
Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives
The following table presents the in vitro inhibitory activity of selected thiophene compounds against COX-1, COX-2, and 5-LOX enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference(s) |
| Compound 5b | COX-2 | 5.45 | [21] |
| 5-LOX | 4.33 | [21] | |
| Compound 21 | COX-2 | 0.67 | [20] |
| 5-LOX | 2.33 | [20] | |
| Compound 29a-d | COX-2 | 0.31 - 1.40 | [20] |
| Compound 1 | 5-LOX | 29.2 | [20] |
| Compound 2 | 5-LOX | 6.0 | [20] |
| Compound 3 | 5-LOX | 6.6 | [20] |
Signaling Pathway: Inhibition of COX and LOX Pathways
Thiophene-based anti-inflammatory agents act by blocking the enzymatic activity of COX and LOX, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.
Caption: Inhibition of COX and LOX pathways by thiophene-based anti-inflammatory agents.
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of thiophene compounds against COX and LOX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
5-LOX enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Test thiophene compound and reference inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test thiophene compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer and the respective enzyme (COX-1, COX-2, or 5-LOX).
-
Add the test compound or reference inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific period (e.g., 10-20 minutes) at 37 °C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Applications in Neurodegenerative Disorders
Thiophene derivatives have shown therapeutic potential in neurodegenerative diseases like Alzheimer's disease by targeting key pathological processes such as the aggregation of amyloid-beta (Aβ) peptides and the activity of acetylcholinesterase (AChE).[22]
Quantitative Data: Activity of Thiophene Derivatives in Neurodegenerative Models
The following table summarizes the inhibitory activity of representative thiophene compounds against acetylcholinesterase and their effect on Aβ aggregation.
| Compound ID | Target/Process | Assay Type | IC50 (µM) / % Inhibition | Reference(s) |
| Compound 23e | Acetylcholinesterase | Enzyme Inhibition | 0.42 | [23] |
| Galantamine (Standard) | Acetylcholinesterase | Enzyme Inhibition | 1.142 | [23] |
| Compound IIId | Acetylcholinesterase | Enzyme Inhibition | 60% inhibition | [24] |
| Donepezil (Standard) | Acetylcholinesterase | Enzyme Inhibition | 40% inhibition | [24] |
| Compound 4b | Aβ42 Aggregation | ThT Assay | 54% inhibition | [25][26] |
Experimental Workflow: Screening for Aβ Aggregation Inhibitors
The discovery of thiophene-based inhibitors of Aβ aggregation typically follows a multi-step process involving in vitro screening and characterization.
Caption: Experimental workflow for identifying thiophene-based inhibitors of Aβ aggregation.
Experimental Protocols
This assay is widely used to screen for inhibitors of Aβ fibril formation.[27][28][29] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[30]
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Test thiophene compound and a known inhibitor/promoter as control
-
Assay buffer (e.g., PBS or Tris-HCl)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in buffer.
-
Prepare solutions of the test thiophene compound at various concentrations.
-
In a 96-well plate, mix the Aβ peptide solution with the test compound or vehicle control.
-
Incubate the plate at 37 °C with gentle shaking to promote aggregation.
-
At desired time points, take aliquots of the reaction mixture and add them to a solution of ThT in a separate plate.
-
Measure the fluorescence intensity (e.g., excitation at 440 nm, emission at 485 nm) using a fluorescence plate reader.
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics.
-
Calculate the percentage of inhibition of aggregation at the final time point for each compound concentration to determine the IC50 value.
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test thiophene compound and a reference inhibitor (e.g., galantamine)
-
Phosphate buffer (pH 8.0)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test thiophene compound and reference inhibitor at various concentrations in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or reference inhibitor to the respective wells.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, ATCI solution, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition of AChE activity for each compound concentration and calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiophene-Based Dual Modulators of Aβ and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. repository.umpr.ac.id [repository.umpr.ac.id]
- 24. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Thioflavin T spectroscopic assay [assay-protocol.com]
- 28. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Application Notes for 1-(4-Thiophen-2-ylphenyl)methanamine in Synthetic Chemistry
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel and functional molecules. 1-(4-Thiophen-2-ylphenyl)methanamine emerges as a highly valuable and versatile synthetic precursor, uniquely combining a reactive primary amine with a bio-isosterically significant thiophene-phenyl scaffold. The thiophene moiety, a well-recognized pharmacophore, is present in numerous FDA-approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in key synthetic transformations and providing robust, field-proven protocols.
Core Applications: A Gateway to Diverse Molecular Architectures
The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations. This guide will focus on its application in the synthesis of amides, Schiff bases, ureas, and thioureas, classes of compounds with extensive applications in drug discovery and materials science.
Section 1: N-Acylation for the Synthesis of Novel Amides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The N-acylation of this compound provides a straightforward route to a diverse array of amides, many of which have the potential for significant biological activity. For instance, thiophene-carboxamide derivatives have been investigated for their antibacterial and anticancer properties.[2]
Mechanistic Rationale
The N-acylation reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) without competing in the reaction.
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.
Data Summary Table for N-Acylation:
| Acylating Agent | Base | Solvent | Reaction Time | Typical Yield |
| Benzoyl Chloride | TEA | DCM | 3 hours | >90% |
| Acetyl Chloride | TEA | DCM | 2 hours | >95% |
| Nicotinoyl chloride | DIPEA | DCM | 4 hours | 85-95% |
Visualization of N-Acylation Workflow:
Caption: Workflow for N-Acylation.
Section 2: Schiff Base Formation - A Gateway to Imines and their Derivatives
The condensation of this compound with aldehydes or ketones provides a facile route to Schiff bases (imines). These compounds are not only important in their own right, exhibiting a range of biological activities, but also serve as versatile intermediates for the synthesis of other nitrogen-containing heterocycles. Thiophene-derived Schiff bases have been shown to possess antimicrobial and anti-inflammatory properties.[1][3]
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a small amount of acid, leads to the formation of the C=N double bond of the imine.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol outlines a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde of choice (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 eq) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
-
Data Summary Table for Schiff Base Formation:
| Aldehyde | Solvent | Reaction Time | Typical Yield |
| Benzaldehyde | Ethanol | 3 hours | >90% |
| Salicylaldehyde | Methanol | 2 hours | >95% |
| 4-Nitrobenzaldehyde | Ethanol | 4 hours | 85-95% |
Visualization of Schiff Base Synthesis Workflow:
Caption: Workflow for Schiff Base Synthesis.
Section 3: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in a wide range of biologically active compounds, including enzyme inhibitors and receptor antagonists. The reaction of this compound with isocyanates or isothiocyanates provides a direct and efficient route to the corresponding urea and thiourea derivatives.
Mechanistic Rationale
The synthesis of ureas and thioureas from primary amines involves the nucleophilic addition of the amine to the electrophilic carbon atom of an isocyanate or isothiocyanate, respectively. The reaction is typically high-yielding and does not require a catalyst.
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
This protocol describes a general method for the synthesis of ureas and thioureas from this compound.
Materials:
-
This compound
-
Isocyanate or isothiocyanate of choice (e.g., phenyl isocyanate, phenyl isothiocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
Reagent Addition: Add the isocyanate or isothiocyanate (1.0 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Isolation:
-
The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Data Summary Table for Urea/Thiourea Synthesis:
| Reagent | Solvent | Reaction Time | Typical Yield |
| Phenyl isocyanate | THF | 1 hour | >95% |
| Phenyl isothiocyanate | THF | 2 hours | >90% |
| 4-Chlorophenyl isocyanate | DCM | 1.5 hours | >95% |
Visualization of Urea/Thiourea Synthesis Workflow:
Caption: Workflow for Urea/Thiourea Synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of molecular architectures of interest to the pharmaceutical and materials science industries. Its primary amine functionality allows for straightforward and high-yielding transformations into amides, Schiff bases, ureas, and thioureas. The protocols provided in this guide are robust and can be adapted for the synthesis of diverse libraries of compounds for screening and development. The thiophene-phenyl core of this precursor offers a desirable structural motif for interacting with biological targets, making its derivatives promising candidates for future research and drug discovery efforts.
References
Application Notes and Protocols for the Analytical Characterization of 1-(4-Thiophen-2-ylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 1-(4-Thiophen-2-ylphenyl)methanamine. The protocols outlined are based on established methodologies for analogous thiophene-containing aromatic compounds and serve as a robust framework for its characterization.
Overview of Analytical Strategy
A multi-faceted analytical approach is essential for the robust characterization of this compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for structural elucidation and functional group identification. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for purity assessment and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) can provide an unambiguous assignment of the molecular structure.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound. These values are predicted based on the analysis of structurally similar compounds.[1][2][3]
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| CH₂ (methanamine) | ~3.9 - 4.1 (s, 2H) | ~46 - 48 |
| NH₂ (methanamine) | ~1.7 - 2.0 (br s, 2H) | - |
| Phenyl H (ortho to CH₂NH₂) | ~7.3 - 7.4 (d, 2H) | ~128 - 129 |
| Phenyl H (meta to CH₂NH₂) | ~7.5 - 7.6 (d, 2H) | ~126 - 127 |
| Phenyl C (ipso to CH₂NH₂) | - | ~140 - 142 |
| Phenyl C (ipso to thiophene) | - | ~134 - 136 |
| Thiophene H-3' | ~7.1 - 7.2 (dd, 1H) | ~124 - 125 |
| Thiophene H-4' | ~7.0 - 7.1 (dd, 1H) | ~128 - 129 |
| Thiophene H-5' | ~7.2 - 7.3 (dd, 1H) | ~125 - 126 |
| Thiophene C-2' (ipso to phenyl) | - | ~144 - 145 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Formula |
| HRMS | ESI+ | [M+H]⁺ ~204.079 | C₁₁H₁₄NS⁺ |
Experimental Protocol: LC-MS
-
Instrumentation: Couple an HPLC system to a mass spectrometer (e.g., TOF or Orbitrap for HRMS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Drying Gas Temperature: 300 - 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺. Confirm that the measured mass is within 5 ppm of the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various samples. A reverse-phase method with UV detection is typically suitable.
Experimental Protocol: HPLC-UV Purity Assessment
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 - 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., ~254 nm or ~280 nm, to be determined by a UV scan).
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and monitor the chromatogram. Purity is assessed by the area percentage of the main peak.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
Expected Elemental Composition
| Element | Mass (%) |
| Carbon (C) | 70.90 |
| Hydrogen (H) | 6.44 |
| Nitrogen (N) | 6.89 |
| Sulfur (S) | 15.77 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount (typically 1-2 mg) of the highly purified and dried compound is required.
-
Instrumentation: Utilize a CHNS elemental analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Interpretation: The experimental percentages of C, H, N, and S should agree with the theoretical values for the proposed formula (C₁₁H₁₃NS) within a margin of ±0.4%.
By employing this suite of analytical techniques, researchers can confidently determine the structure, confirm the identity, and assess the purity of this compound, ensuring the quality and reliability of the material for subsequent research and development activities.
References
Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene and its derivatives are fundamental heterocyclic compounds extensively utilized as building blocks in the development of pharmaceuticals and functional materials.[1] A precise understanding of their molecular structure is paramount for predicting their chemical behavior and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of these molecules. This document provides detailed protocols for the acquisition and analysis of 1H and 13C NMR spectra of thiophene derivatives, along with a comparative analysis of spectral data to illustrate the influence of substituent positioning.
I. Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following sections detail the procedures for sample preparation, and both 1H and 13C NMR data acquisition and processing.
A. Sample Preparation
Proper sample preparation is the first step toward acquiring a high-resolution NMR spectrum.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the thiophene derivative.
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][3] The choice of solvent is critical as it can influence chemical shifts. Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum.[3]
-
Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.[2]
-
Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.[2] Ensure the sample height in the tube is adequate, typically around 4-5 cm, to be within the detection region of the NMR probe.[3]
-
Filtration (if necessary): If the sample is not fully dissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to remove any particulate matter before transferring it to the NMR tube.[3]
B. NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).[2] These may need to be optimized depending on the specific instrument and sample.
1. Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.[1]
-
Lock the field frequency using the deuterium signal from the solvent.[1]
2. 1H NMR Acquisition Parameters:
-
Pulse Sequence/Program: A standard single-pulse sequence (e.g., zg30) is typically sufficient.[2]
-
Spectral Width: Set a spectral width of approximately 10-12 ppm to encompass all proton signals.[1]
-
Number of Scans: Acquire between 16 to 32 scans to achieve an adequate signal-to-noise ratio.[1][2]
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for sufficient relaxation of the protons.[1]
3. 13C NMR Acquisition Parameters:
-
Pulse Sequence/Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum, resulting in a single line for each unique carbon atom.[1][2]
-
Spectral Width: Set a wider spectral width, typically around 240 ppm.[2]
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the 13C isotope.[1][2]
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary to ensure full relaxation of the carbon nuclei, which is crucial for quantitative analysis.[1]
C. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.[1][2]
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[1][2]
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[1][2]
-
Integration (1H NMR): Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the different types of protons in the molecule.[1]
II. Data Presentation and Spectral Interpretation
The chemical shifts (δ) in both 1H and 13C NMR are highly sensitive to the electronic environment of the nuclei. For thiophene derivatives, the nature and position of substituents on the ring significantly alter the electron density distribution, leading to predictable changes in the NMR spectrum.[1]
A. 1H NMR Spectral Data
The protons on the thiophene ring typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic properties of the substituents.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Thiophene and Substituted Derivatives in CDCl₃.
| Compound | H2 | H3 | H4 | H5 | Substituent Protons |
| Thiophene | ~7.30 | ~7.12 | ~7.12 | ~7.30 | - |
| 3-Methylthiophene[1] | ~7.17 | - | ~6.87 | ~6.86 | ~2.25 (CH₃) |
| 3-Bromothiophene[1] | ~7.28 | - | ~7.06 | ~7.28 | - |
| 3-Methoxythiophene[1] | ~7.14 | - | ~6.73 | ~6.21 | ~3.77 (OCH₃) |
| Methyl (E)-3-(thiophen-2-yl)acrylate[2] | - | ~7.25 (H3') | ~7.06 (H4') | ~7.42 (H5') | 6.29 (Hα), 7.82 (Hβ), 3.79 (OCH₃) |
| Methyl (E)-3-(thiophen-3-yl)acrylate[2] | ~7.53 (H2') | - | ~7.28 (H4') | ~7.30 (H5') | 6.24 (Hα), 7.74 (Hβ), 3.78 (OCH₃) |
Note: Chemical shift values are approximate and can vary with solvent and concentration.[1]
B. 13C NMR Spectral Data
The carbon atoms of the thiophene ring also show characteristic chemical shifts that are sensitive to substitution patterns.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Thiophene and Substituted Derivatives in CDCl₃.
| Compound | C2 | C3 | C4 | C5 | Substituent Carbons |
| Thiophene[4] | ~125.6 | ~127.3 | ~127.3 | ~125.6 | - |
| 3-Methylthiophene[1] | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |
| 3-Bromothiophene[1] | 122.9 | 110.1 | 129.0 | 126.0 | - |
| 3-Methoxythiophene[1] | 121.7 | 160.0 | 101.4 | 125.8 | 59.5 (OCH₃) |
| Methyl (E)-3-(thiophen-2-yl)acrylate[2] | 139.6 (C2') | 128.4 (C3') | 128.2 (C4') | 131.5 (C5') | 167.3 (C=O), 137.8 (Cβ), 118.5 (Cα), 51.7 (OCH₃) |
| Methyl (E)-3-(thiophen-3-yl)acrylate[2] | 128.6 (C2') | 137.8 (C3') | 125.4 (C4') | 127.4 (C5') | 168.1 (C=O), 138.7 (Cβ), 117.7 (Cα), 52.1 (OCH₃) |
C. Coupling Constants (J)
Spin-spin coupling between adjacent protons provides valuable information about the connectivity of atoms. In thiophenes, the coupling constants are characteristic of the relative positions of the protons.
Table 3: Typical Proton-Proton Coupling Constants (J, in Hz) in Thiophene.
| Coupling | Typical Range (Hz) |
| J(2,3) | 4.9 - 5.1 |
| J(3,4) | 3.5 - 4.3 |
| J(2,4) | 1.0 - 1.7 |
| J(2,5) | 2.8 - 3.1 |
| J(3,5) | 1.4 - 1.8 |
III. Visualizations
Diagrams can effectively illustrate workflows and conceptual relationships in NMR analysis.
Caption: Workflow for NMR data acquisition and analysis.
Caption: Influence of substituents on NMR chemical shifts.
References
Mass Spectrometry Protocols for Thiophene-Containing Molecules: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mass spectrometric analysis of thiophene-containing molecules. The information is tailored for professionals in research, and drug development, offering insights into method development, sample preparation, and data interpretation.
Introduction to Mass Spectrometry of Thiophene-Containing Molecules
Thiophene and its derivatives are important structural motifs in a wide range of pharmaceuticals and other biologically active molecules. Mass spectrometry (MS) is a powerful analytical technique for the identification, characterization, and quantification of these compounds. Due to the presence of a sulfur atom, thiophene-containing molecules often exhibit characteristic fragmentation patterns and isotopic distributions that can be leveraged for their analysis.
This document outlines common mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of thiophene-containing compounds. It also addresses the critical aspect of metabolic bioactivation, a key consideration for drug development professionals.
Application Note 1: Quantitative Analysis of Thiophene-Containing Drugs in Biological Matrices by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, serum, and urine.[1] Its high sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique is crucial for removing matrix interferences and enriching the analyte of interest. Common methods for biological samples include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[2]
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its polarity.[2][3]
-
Protocol: To 500 µL of plasma, add the internal standard and 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ether and dichloromethane).[3][4] Vortex for 5 minutes, then centrifuge at 3,000 x g for 10 minutes. Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away.[5][6]
-
Protocol: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water. Load the pre-treated plasma sample. Wash the cartridge with a weak solvent to remove interferences. Elute the analyte with a strong solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of common thiophene-containing drugs.
| Parameter | Olanzapine | Clopidogrel | Prasugrel (Active Metabolite) | Sertaconazole |
| LC Column | ACE C18 (125 x 4.6 mm, 5 µm)[4] | Synergi C18 (150 x 2 mm, 4 µm)[7] | C18 column | C18 column[3] |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid (50:50 v/v)[4] | 0.1% formic acid in water and acetonitrile (25:75 v/v)[7] | Gradient of acetonitrile and water with 0.1% formic acid | Methanol: 0.2% formic acid (70:30, v/v)[3] |
| Flow Rate | 1.2 mL/min[4] | 0.4 mL/min[7] | 0.4 mL/min | 0.2 mL/min[3] |
| Ionization Mode | ESI Positive[4] | ESI Positive[8] | ESI Positive[9][10] | ESI Positive[3] |
| Precursor Ion (m/z) | 313.1[4] | 322.0[11] | 504.0 (derivatized)[11] | 439.0[3] |
| Product Ion (m/z) | 256.1[4] | 212.0[11] | 354.0 (derivatized)[11] | 181.0[3] |
| Internal Standard | Venlafaxine[4] or Olanzapine-d3[12] | Clopidogrel-d4[8] | Stable isotope-labeled analog[13] | Loratadine[3] |
Data Presentation
Quantitative data for the analysis of thiophene-containing drugs should be presented in a clear and concise manner. The following table provides an example of how to summarize validation parameters.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Recovery (%) |
| Olanzapine | 1 | 1-20[4] | < 11.6[4] | < 1.7[4] | ~90[4] |
| Clopidogrel | 0.01 | 0.01-10[8] | < 15 | ± 15 | > 85 |
| Prasugrel (Active Met.) | 0.5 | 0.5-250[9] | < 3.4[9] | -7.0 to 6.0[9] | Not reported |
| Sertaconazole | 0.1 | 0.1-10[3] | < 10[3] | -0.4 to 9.0[3] | 60-70[3] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of thiophene-containing drugs by LC-MS/MS.
Application Note 2: Identification and Structural Elucidation of Thiophene-Containing Molecules by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile thiophene-containing compounds. Electron ionization (EI) is commonly used, which induces extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for structural elucidation.
Experimental Protocols
1. Sample Preparation
For GC-MS analysis, samples need to be in a volatile organic solvent.
-
Direct Injection: If the sample is already in a suitable volatile solvent, it can be injected directly.
-
Extraction: For solid or liquid samples in non-volatile matrices, extraction into a volatile solvent like dichloromethane or hexane is necessary.[6]
-
Derivatization: For compounds with poor volatility due to polar functional groups (e.g., -OH, -NH2), derivatization (e.g., silylation) may be required to increase volatility and improve chromatographic peak shape.[10]
2. GC-MS Instrumentation and Conditions
The following table provides general GC-MS parameters for the analysis of thiophene derivatives.
| Parameter | General Conditions for Thiophene Derivatives |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[6] |
| Inlet Temperature | 250°C[6] |
| Injection Volume | 1 µL (splitless mode)[6] |
| Oven Temperature Program | Initial 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 50-350 m/z[6] |
Data Presentation: Fragmentation Patterns
The mass spectra of thiophene-containing molecules are characterized by specific fragmentation pathways. The presence of the sulfur isotope (³⁴S) at a natural abundance of approximately 4.4% results in a characteristic M+2 peak, which can aid in the identification of sulfur-containing fragments.
Example: Duloxetine Fragmentation
For duloxetine, a thiophene-containing antidepressant, common fragment ions observed in GC-MS (EI) include:
| m/z | Proposed Fragment |
| 297 | [M]⁺ |
| 154 | [C₁₁H₁₂N]⁺ |
| 144 | [C₉H₁₀NO]⁺ |
| 115 | [C₉H₇]⁺ |
Note: This data is based on predicted and observed fragmentation patterns.[14][15][16][17]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the identification of thiophene-containing molecules by GC-MS.
Application Note 3: Metabolic Bioactivation of Thiophene-Containing Drugs
For drug development professionals, a critical consideration for thiophene-containing molecules is their potential for metabolic bioactivation. The thiophene ring can be metabolized by cytochrome P450 (CYP) enzymes to form reactive metabolites, such as thiophene-S-oxides and thiophene epoxides.[10] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, potentially leading to drug-induced toxicity.
Signaling Pathway: Bioactivation of Thiophene
Caption: Metabolic bioactivation pathway of thiophene-containing drugs.
Mass Spectrometric Detection of Reactive Metabolites
The detection of reactive metabolites and their adducts is challenging due to their transient nature. Trapping experiments using nucleophilic agents like glutathione (GSH) are often employed. The resulting GSH adducts are more stable and can be detected by LC-MS/MS, providing evidence for the formation of reactive intermediates.
Protocol for In Vitro Metabolic Bioactivation Study:
-
Incubate the thiophene-containing drug with human liver microsomes (or other appropriate metabolic systems) in the presence of NADPH and glutathione.
-
After incubation, quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS, searching for the expected mass of the GSH adduct.
Conclusion
Mass spectrometry is an indispensable tool for the analysis of thiophene-containing molecules in various scientific and industrial settings. The protocols and application notes provided here offer a foundation for developing robust and reliable analytical methods. For drug development professionals, an understanding of the metabolic fate of thiophene-containing drugs is crucial for assessing their safety profiles. By applying the principles and techniques outlined in this document, researchers can effectively characterize and quantify these important compounds.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Human Metabolome Database: Predicted GC-MS Spectrum - Duloxetine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0014619) [hmdb.ca]
- 16. neuroquantology.com [neuroquantology.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Thiophene Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The thiophene scaffold is a common feature in a variety of clinically approved drugs and investigational agents, demonstrating a broad spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The versatility of the thiophene ring allows for a wide range of structural modifications, making it an ideal scaffold for the construction of compound libraries for high-throughput screening (HTS) and lead optimization.
These application notes provide detailed protocols for a panel of biological assays designed to screen thiophene libraries for various therapeutic applications. The included assays are robust, reproducible, and suitable for HTS formats, enabling the efficient identification and characterization of promising hit compounds. The protocols cover key areas of drug discovery, including cytotoxicity assessment, enzyme inhibition, and antimicrobial activity.
Data Presentation: Quantitative Bioactivity of Thiophene Derivatives
The following tables summarize the biological activities of representative thiophene derivatives from the scientific literature, providing a quantitative basis for comparison and hit validation.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound ID | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |
| Thienopyrimidine 3b | VEGFR-2 Kinase | - | 0.126 µM | [1] |
| AKT Kinase | - | 6.96 µM | [1] | |
| Antiproliferative | HepG2 | 3.105 µM | [1] | |
| Antiproliferative | PC-3 | 2.15 µM | [1] | |
| Thienopyrrole 4c | VEGFR-2 Kinase | - | 0.075 µM | [1] |
| AKT Kinase | - | 4.60 µM | [1] | |
| Antiproliferative | HepG2 | 3.023 µM | [1] | |
| Antiproliferative | PC-3 | 3.12 µM | [1] | |
| Thiophene-3-carboxamide 14d | VEGFR-2 Kinase | - | 191.1 nM | [2] |
| Antiproliferative | HCT116 | Not Specified | [2] | |
| Antiproliferative | MCF7 | Not Specified | [2] | |
| Antiproliferative | PC3 | Not Specified | [2] | |
| Antiproliferative | A549 | Not Specified | [2] |
Table 2: Antiviral Activity of Thiophene Derivatives
| Compound ID | Virus | Assay | Cell Line | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| Thiophene Derivative 1 | Ebola Virus (EBOV-GP-pseudotyped) | Pseudovirus Entry | HEK293T | 1.2 ± 0.1 µM | > 100 µM | > 83 | [3] |
| Thiophene Derivative 53 | Ebola Virus (EBOV-GP-pseudotyped) | Pseudovirus Entry | HEK293T | 0.8 ± 0.1 µM | > 100 µM | > 125 | [3] |
| Thiophene Derivative 57 | Ebola Virus (EBOV-GP-pseudotyped) | Pseudovirus Entry | HEK293T | 0.7 ± 0.1 µM | > 100 µM | > 143 | [3] |
Table 3: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Organism | Assay | Activity (MIC) | Reference |
| Thiophene-Tyr-Arg-OH | Escherichia coli | Broth Microdilution | 15 µg/mL | [4] |
| Compound S1 | Staphylococcus aureus | Broth Microdilution | 0.81 µM/ml | [4] |
| Compound S4 | Candida albicans | Broth Microdilution | 0.91 µM/ml | [4] |
Experimental Protocols
I. Cytotoxicity and Cell Viability Assays
A fundamental step in screening any compound library is to assess its cytotoxic potential. This allows for the determination of the therapeutic window of active compounds and helps to identify non-specific cytotoxic agents.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene library compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. It serves as an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiophene compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
II. Enzyme Inhibition Assays
Many thiophene derivatives exert their biological effects by inhibiting specific enzymes. The following protocols describe assays for screening thiophene libraries against key enzyme targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis and a prominent target in cancer therapy.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the thiophene compounds in a suitable buffer. Prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the test compounds and the VEGFR-2 enzyme. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
AKT (Protein Kinase B) is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. It is a key downstream effector of the PI3K pathway and a major target in cancer drug discovery.
Protocol:
-
Reagent Preparation: Similar to the VEGFR-2 assay, prepare serial dilutions of the thiophene compounds and a reaction mixture containing AKT enzyme, a specific peptide substrate, and ATP.
-
Kinase Reaction: In a suitable assay plate, combine the test compounds and the AKT enzyme. Start the reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for the optimized time.
-
Detection: Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based ADP detection assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values as described for the VEGFR-2 assay.
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution and the test compound at various concentrations. Include a positive control inhibitor (e.g., thiourea) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding a urea solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Ammonia Detection (Berthelot's Method): Add phenol reagent and alkali-hypochlorite reagent to each well. Incubate for 20 minutes at 37°C for color development.
-
Absorbance Measurement: Measure the absorbance at 625 nm. The intensity of the blue-green color is proportional to the amount of ammonia produced.
-
Data Analysis: Calculate the percentage of urease inhibition relative to the negative control. Determine the IC₅₀ value for active compounds.
III. Antimicrobial Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the thiophene compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to standard microbiology protocols (e.g., to a concentration of 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Mandatory Visualizations
Caption: General experimental workflow for screening thiophene libraries.
Caption: Simplified VEGFR-2/AKT signaling pathway targeted by thiophene derivatives.
Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.
References
- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - ProQuest [proquest.com]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Drug Discovery for 1-(4-Thiophen-2-ylphenyl)methanamine Scaffolds: Application Notes and Protocols
Disclaimer: Publicly available scientific literature lacks extensive data specifically on the in silico drug discovery of compounds with the precise 1-(4-Thiophen-2-ylphenyl)methanamine scaffold. Therefore, this document provides detailed application notes and protocols for a closely related and well-documented scaffold: N-substituted-4-(thiophen-2-yl)butanamides , which share key structural motifs (a thiophene ring linked to a phenyl-derived group). These compounds have been investigated as potent and selective agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial target in pain and inflammation pathways.
Introduction
The thiophene moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities. When coupled with a phenyl group, it forms a versatile backbone for designing novel therapeutic agents. This document outlines a comprehensive in silico drug discovery workflow, from initial computational screening to lead optimization, focusing on N-substituted-4-(thiophen-2-yl)butanamide derivatives as a case study for their potential as TRPV1 agonists.
Computational Drug Design Workflow
An effective in silico drug discovery cascade for thiophene-based scaffolds involves a multi-step process to identify and refine potential drug candidates before their synthesis and biological evaluation.
Caption: In Silico Drug Discovery Workflow.
Data Presentation: In Silico & In Vitro Evaluation of TRPV1 Agonists
The following tables summarize the quantitative data from in silico predictions and subsequent in vitro biological assays for a series of N-(substituted benzyl)-4-(thiophen-2-yl)butanamide derivatives.
Table 1: Molecular Docking and ADMET Predictions
| Compound ID | Docking Score (kcal/mol) | Predicted logP | Predicted Solubility (logS) | Lipinski's Rule of 5 Violations |
| Lead Compound I | -8.5 | 3.2 | -4.5 | 0 |
| Derivative 2a | -9.8 | 4.1 | -5.2 | 0 |
| Derivative 3a | -9.5 | 3.8 | -4.8 | 0 |
Table 2: In Vitro Biological Activity at the TRPV1 Receptor
| Compound ID | EC50 (nM) | Efficacy (%) | IC50 (Desensitization, nM) |
| Lead Compound I | 150 | 100 | 250 |
| Derivative 2a | 25 | 110 | 80 |
| Derivative 3a | 40 | 105 | 120 |
Experimental Protocols
Molecular Docking Protocol
Objective: To predict the binding mode and affinity of novel 4-(thiophen-2-yl)butanamide derivatives to the TRPV1 receptor.
Materials:
-
3D structure of the human TRPV1 receptor (e.g., PDB ID: 5IRZ).
-
Ligand structures (3D, energy-minimized).
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro).
Procedure:
-
Receptor Preparation:
-
Load the TRPV1 PDB file into the modeling software.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization of the receptor structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw or import the 2D structures of the thiophene derivatives.
-
Convert 2D structures to 3D and generate low-energy conformers.
-
Assign partial charges to the atoms.
-
-
Grid Generation:
-
Define the binding site on the TRPV1 receptor based on the location of the co-crystallized ligand or known active site residues.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.
-
Run the docking simulation for each ligand.
-
-
Analysis of Results:
-
Analyze the docking poses and scores for each ligand.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
ADMET Prediction Protocol
Objective: To computationally assess the drug-like properties of the designed compounds.
Materials:
-
SMILES or SDF files of the compounds.
-
ADMET prediction software or web server (e.g., SwissADME, pkCSM).
Procedure:
-
Input the chemical structures of the compounds into the ADMET prediction tool.
-
Run the analysis to calculate various physicochemical and pharmacokinetic properties, including:
-
Molecular weight
-
logP (lipophilicity)
-
Aqueous solubility
-
Number of hydrogen bond donors and acceptors
-
Compliance with Lipinski's Rule of Five
-
Predicted absorption, distribution, metabolism, excretion, and toxicity profiles.
-
-
Analyze the results to identify compounds with favorable drug-like properties.
Calcium Influx Assay for TRPV1 Agonist Activity
Objective: To measure the activation of the TRPV1 receptor by the synthesized compounds in vitro.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Fluo-4 AM calcium indicator dye.
-
Test compounds dissolved in DMSO.
-
Capsaicin (positive control).
-
Cell culture medium and buffers.
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Culture: Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with buffer and incubate with Fluo-4 AM dye to load the cells with the calcium indicator.
-
Compound Addition: Add serial dilutions of the test compounds and the positive control (capsaicin) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 receptor.
-
Data Analysis:
-
Calculate the dose-response curves for each compound.
-
Determine the EC50 (half-maximal effective concentration) and maximal efficacy for each compound.
-
Signaling Pathway
The TRPV1 receptor is a non-selective cation channel that, upon activation by agonists, leads to an influx of Ca²⁺ ions. This influx triggers a signaling cascade that results in the sensation of pain and the release of pro-inflammatory neuropeptides.
Caption: TRPV1 Agonist Signaling Pathway.
Application Notes and Protocols for Molecular Docking Simulation of 1-(4-Thiophen-2-ylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] 1-(4-Thiophen-2-ylphenyl)methanamine is a molecule featuring a thiophene scaffold, suggesting its potential as a therapeutic agent. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein), providing valuable insights into potential drug-target interactions at the atomic level.[4][5][6] This information is crucial in the early stages of drug discovery for hit identification and lead optimization.[4]
These application notes provide a detailed protocol for performing a molecular docking simulation of this compound with two potential target proteins implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).
Target Proteins
Based on the known biological activities of thiophene derivatives, the following proteins have been selected as potential targets for this compound:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[1][6][7]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target in cancer therapy.[4][5][8]
Molecular Docking Workflow
The following diagram illustrates the general workflow for the molecular docking simulation of this compound with its target proteins.
Experimental Protocols
This section provides a detailed step-by-step protocol for the molecular docking simulation using AutoDock Vina, a widely used open-source program for molecular docking.
Software and Resources Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing the protein-ligand interactions.
-
Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.
-
PubChem or other chemical databases: To obtain the 3D structure of the ligand.
Protocol 1: Molecular Docking with Cyclooxygenase-2 (COX-2)
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Open the ligand file in AutoDock Tools.
-
Add polar hydrogens and compute Gasteiger charges.
-
Set the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
-
Protein Preparation:
-
Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5KIR).
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site of COX-2. For PDB ID 5KIR, the active site is where the co-crystallized ligand is bound.
-
In AutoDock Tools, define a grid box that encompasses the entire active site. The center and dimensions of the grid box for 5KIR can be determined from the coordinates of the co-crystallized ligand.
-
-
Docking Simulation:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).
-
Analyze the binding energies; a more negative value indicates a stronger binding affinity.
-
Visualize the top-ranked binding pose in Discovery Studio Visualizer or PyMOL to identify the key amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and COX-2.
-
Protocol 2: Molecular Docking with Epidermal Growth Factor Receptor (EGFR)
-
Ligand Preparation:
-
Follow the same procedure as in Protocol 1 for preparing the this compound ligand in PDBQT format.
-
-
Protein Preparation:
-
Download the crystal structure of the EGFR kinase domain from the PDB (PDB ID: 2GS2).
-
Prepare the protein structure as described in Protocol 1, removing water and co-crystallized molecules, adding polar hydrogens, and assigning charges. Save the file in PDBQT format.
-
-
Grid Box Generation:
-
Define the grid box around the ATP-binding site of the EGFR kinase domain, which is the active site for this target. The coordinates can be determined from the position of the co-crystallized inhibitor in the PDB structure.
-
-
Docking Simulation:
-
Create a configuration file for AutoDock Vina with the paths to the prepared EGFR and ligand files and the defined grid parameters.
-
Execute the docking simulation.
-
-
Analysis of Results:
-
Analyze the output file from AutoDock Vina to determine the binding affinities of the different poses.
-
Visualize the best-scoring pose to understand the interactions between the ligand and the amino acid residues in the EGFR active site.
-
Data Presentation
The quantitative results of the molecular docking simulations are summarized in the tables below.
Table 1: Predicted Binding Affinities of this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |
| Epidermal Growth Factor Receptor (EGFR) | 2GS2 | -7.9 |
Table 2: Key Interacting Residues of this compound with Target Proteins (Hypothetical Example)
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| EGFR | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |
Note: The binding affinities and interacting residues presented here are hypothetical examples and would be determined from the actual output of the docking simulation.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving EGFR, a potential target of this compound.
Conclusion
These application notes provide a comprehensive guide for researchers interested in the molecular docking of this compound with potential anti-inflammatory and anticancer protein targets. The detailed protocols and workflow diagrams offer a practical framework for conducting such computational studies. The results from these simulations can provide valuable insights into the potential mechanism of action of this compound and guide further experimental validation in the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiophene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of thiophene derivatives in materials science, with a focus on their use in organic electronics. It includes summaries of key performance data, detailed experimental protocols for the synthesis of common thiophene-based polymers and fabrication of devices, and visualizations of experimental workflows.
Application in Organic Photovoltaics (OPVs)
Thiophene derivatives, particularly in the form of conjugated polymers like poly(3-hexylthiophene) (P3HT), are cornerstone materials for the photoactive layer in organic solar cells. Their excellent light absorption properties, good charge transport characteristics, and processability make them ideal donor materials in bulk heterojunction (BHJ) solar cells.
Data Presentation: Performance of P3HT-Based OPVs
The performance of OPVs is characterized by several key metrics, including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of performance data for a common P3HT-based device architecture.
| Device Architecture | Electron Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Conventional BHJ | PC61BM | 3.5 - 4.5 | 0.6 | 10 - 12 | 60 - 65 | |
| Inverted BHJ | PC61BM | 4.0 - 5.0 | 0.62 | 10 - 13 | 65 - 70 |
Note: Performance metrics can vary significantly based on fabrication conditions, layer thicknesses, and measurement environment.
Experimental Protocol: Fabrication of a P3HT:PC61BM Bulk Heterojunction Solar Cell
This protocol outlines the steps for fabricating a conventional architecture organic solar cell using P3HT as the donor and PC61BM as the acceptor material.
Materials and Reagents:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Regioregular P3HT (rr-P3HT)
-
-Phenyl-C61-butyric acid methyl ester (PC61BM)
-
Chlorobenzene (anhydrous)
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Calcium (Ca)
-
Aluminum (Al)
-
Deionized water, isopropanol, acetone
-
Nitrogen gas (high purity)
Equipment:
-
Spin coater
-
Glovebox with integrated thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit (SMU)
-
Ultrasonic bath
-
Hotplate
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to enhance the ITO work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of P3HT and PC61BM (e.g., 1:0.8 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.
-
Stir the solution overnight on a hotplate at 50°C inside the glovebox to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 800 rpm for 60 seconds. This should result in a film thickness of approximately 200-220 nm.
-
Allow the film to dry slowly in the covered spin coater bowl over 1-2 hours.
-
-
Thermal Annealing:
-
Anneal the substrates with the active layer on a hotplate at 150°C for 10 minutes inside the glovebox. This step improves the crystallinity of P3HT and promotes the formation of an optimal bicontinuous network.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber inside the glovebox.
-
Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) at a pressure below 1x10⁻⁶ Torr. The deposition rate should be around 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Measure the current density-voltage (J-V) characteristics of the device under a calibrated solar simulator with AM 1.5G illumination (100 mW/cm²).
-
Visualization: OPV Fabrication Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(4-Thiophen-2-ylphenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-thiophen-2-ylphenyl)methanamine. The following sections detail a two-step synthetic route, outlining experimental protocols, optimization strategies, and solutions to common issues.
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step process. The initial step involves a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 4-(thiophen-2-yl)benzaldehyde. This is followed by a reductive amination of the aldehyde to yield the final primary amine product.
Caption: Synthetic route for this compound.
Step 1: Suzuki-Miyaura Coupling for 4-(Thiophen-2-yl)benzaldehyde
Experimental Protocol
A representative protocol for the synthesis of 4-(thiophen-2-yl)benzaldehyde is detailed below.[1][2]
Materials:
-
4-Bromobenzaldehyde
-
Thiophene-2-boronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction flask, add 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs
Q1: My Suzuki-Miyaura coupling reaction is showing low yield. What are the likely causes and how can I improve it?
A1: Low yields in this Suzuki-Miyaura coupling can arise from several factors.[2] Below is a troubleshooting guide:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its ligand is crucial. While various catalysts can be effective, their performance can be dependent on the specific substrates.
-
Troubleshooting: If you observe low conversion, consider screening different palladium sources (e.g., Pd(dppf)Cl₂) and ligands. Electron-rich and bulky phosphine ligands often enhance the efficiency of the oxidative addition and reductive elimination steps.[2]
-
-
Base Selection: The choice and quantity of the base are critical for the transmetalation step. Common bases include carbonates (like K₂CO₃ or Na₂CO₃) and phosphates (such as K₃PO₄).
-
Troubleshooting: The basicity can affect the reaction rate and the occurrence of side reactions. If you suspect issues related to the base, try screening different options. K₃PO₄ is often effective in couplings that involve heteroaryl boronic acids.[2]
-
-
Solvent System: The solvent system needs to adequately dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is commonly used.
-
Troubleshooting: Ensure your reactants are soluble in the chosen solvent system. If solubility is a problem, consider alternative solvents or adjust the solvent ratios. The presence of water is often necessary to activate the boronic acid.[2]
-
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Common side reactions in Suzuki-Miyaura coupling include:
-
Homocoupling of Boronic Acid: This leads to the formation of 2,2'-bithiophene.
-
Mitigation: This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reactants.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source.
-
Mitigation: Using a suitable base and ensuring the reaction is not overly acidic can reduce this side reaction.
-
-
Reduction of the Aldehyde: Although less common under standard Suzuki conditions, the aldehyde group can be reduced to the corresponding alcohol.
-
Mitigation: Ensure that no reducing agents are unintentionally introduced into the reaction.[2]
-
Step 2: Reductive Amination for this compound
Experimental Protocol
The following is a general protocol for the reductive amination of 4-(thiophen-2-yl)benzaldehyde to produce the primary amine.[3][4][5]
Materials:
-
4-(Thiophen-2-yl)benzaldehyde
-
Ammonia source (e.g., ammonium chloride, aqueous ammonia)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, ethanol, dichloromethane)
-
Optional: Acid catalyst (e.g., acetic acid)
Procedure:
-
Dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Add an ammonia source, for example, ammonium chloride (5-10 eq).
-
If necessary, adjust the pH to be slightly acidic (pH 5-6) with a catalytic amount of acetic acid to facilitate imine formation.[6]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (1.5-2.0 eq), in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the aqueous residue to be basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify the product by column chromatography or distillation if necessary.
Troubleshooting and FAQs
Q1: My reductive amination is showing a low conversion rate. What are the common causes?
A1: Low conversion in reductive amination can be due to several factors.[6]
Caption: Troubleshooting flowchart for low conversion in reductive amination.
-
Inefficient Imine/Enamine Formation: The equilibrium between the aldehyde and ammonia may not favor the imine intermediate. This can be influenced by the presence of water, which can hydrolyze the imine.[6]
-
Troubleshooting: Ensure the reaction is carried out under appropriate pH conditions (slightly acidic, pH 5-6) to catalyze imine formation.[6] In some cases, the addition of a dehydrating agent like molecular sieves can be beneficial.
-
-
Suboptimal pH: The pH of the reaction is critical. If the pH is too low, the ammonia will be protonated and non-nucleophilic. If the pH is too high, the aldehyde is not sufficiently activated for nucleophilic attack.[6]
-
Troubleshooting: Monitor and adjust the pH of the reaction mixture. The use of a buffer system can also be effective.
-
-
Incorrect Choice or Inactive Reducing Agent: Not all reducing agents are suitable for every reductive amination. A common issue is the reducing agent being too reactive and reducing the aldehyde before imine formation, or not being reactive enough to reduce the imine.[6] The reducing agent may also have degraded over time.
-
Troubleshooting: For a one-pot reaction, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they are less likely to reduce the starting aldehyde.[7][8] If you are pre-forming the imine, a stronger reducing agent like sodium borohydride (NaBH₄) can be used.[8] Always use a fresh or properly stored reducing agent.
-
Q2: I am observing the formation of a secondary amine as a major byproduct. How can I prevent this?
A2: The formation of a secondary amine, bis(4-(thiophen-2-yl)phenyl)methanamine, occurs when the primary amine product reacts with another molecule of the starting aldehyde.
-
Mitigation Strategies:
-
Use a large excess of the ammonia source: This will shift the equilibrium towards the formation of the primary amine and reduce the chance of the product reacting with the aldehyde.
-
Slow addition of the aldehyde: Adding the aldehyde slowly to a mixture of the ammonia source and the reducing agent can help to keep the concentration of the aldehyde low, thus minimizing the formation of the secondary amine.
-
Control the stoichiometry: Careful control of the reactant ratios is important.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be used as a starting point for optimization.
| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Reductive Amination |
| Reactant Ratio | 4-Bromobenzaldehyde (1 eq), Thiophene-2-boronic acid (1.1-1.5 eq) | 4-(Thiophen-2-yl)benzaldehyde (1 eq), Ammonia Source (5-10 eq) |
| Catalyst/Reagent | Pd(PPh₃)₄ (0.02-0.05 eq), K₂CO₃ (2 eq) | NaBH₄ (1.5-2.0 eq) or NaBH(OAc)₃ (1.5-2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) | Methanol or Dichloromethane |
| Temperature | 90-100 °C | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | 60-90% | 50-85% |
Note: The provided yields are estimates and can vary significantly based on the specific reaction conditions and the scale of the reaction. Optimization is often necessary to achieve the best results.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 1-(4-Thiophen-2-ylphenyl)methanamine
Welcome to the technical support center for the purification of 1-(4-Thiophen-2-ylphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after column chromatography on silica gel.
-
Question: I am losing a significant amount of my product on the silica gel column. What can I do to improve the recovery of this compound?
-
Answer: Primary amines like this compound are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to tailing, streaking, and irreversible adsorption, resulting in low recovery.
Solutions:
-
Use of a basic modifier in the eluent: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the mobile phase can help to neutralize the acidic sites on the silica gel. A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent system (e.g., ethyl acetate/hexanes).
-
Pre-treating the silica gel: The silica gel can be pre-treated with a basic solution before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing the basic modifier.
-
Alternative stationary phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel. These are commercially available and are designed to minimize interactions with basic compounds.
-
Issue 2: The compound streaks on the Thin-Layer Chromatography (TLC) plate.
-
Question: My compound appears as a streak rather than a compact spot on the TLC plate, making it difficult to assess purity and determine the correct Rf value. Why is this happening and how can I fix it?
-
Answer: Streaking on TLC is a common problem with amines for the same reasons they adhere to silica gel columns – the interaction with the acidic stationary phase.
Solutions:
-
Incorporate a basic modifier: Add 0.1-1% triethylamine or a few drops of concentrated ammonia solution to your developing solvent. This will compete with your amine for the acidic sites on the TLC plate, resulting in more defined spots.
-
Use amine-functionalized TLC plates: These plates have a modified surface that is more compatible with basic compounds.
-
Check the sample concentration: Overloading the TLC plate can also lead to streaking. Try spotting a more dilute solution of your compound.
-
Issue 3: Difficulty in removing a specific impurity.
-
Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?
-
Answer: The nature of the impurity is key to selecting the right purification strategy. If the synthesis of this compound was performed via reductive amination of 4-(thiophen-2-yl)benzaldehyde, common impurities could include the unreacted aldehyde, the corresponding imine intermediate, or the tertiary amine from over-alkylation.
Solutions:
-
Acid-Base Extraction: This is a powerful technique to separate basic amines from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, while neutral impurities (like the aldehyde or imine) will remain in the organic layer.
-
Separate the aqueous layer and then basify it with a strong base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the now free-based amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent.
-
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing small amounts of impurities. If the free base does not crystallize well, converting it to its hydrochloride salt often yields a more crystalline solid.
-
Optimize Chromatography: If co-elution is the issue, try a different solvent system with different polarity or selectivity. Sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can resolve closely eluting spots. Using a different stationary phase like alumina or a C18 reversed-phase column can also provide the necessary selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A1: A good starting point is to use a silica gel stationary phase and a mobile phase of ethyl acetate in hexanes with the addition of 0.5-1% triethylamine. You can start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For related thiophene compounds, eluents such as toluene/diethyl ether have also been reported to be effective.
Q2: How can I purify this compound if it is an oil?
A2: If the free base is an oil, purification can be achieved by column chromatography. Alternatively, you can try to form a salt, such as the hydrochloride or tartrate salt, which is often a crystalline solid that can be purified by recrystallization. To form the hydrochloride salt, dissolve the oily amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid can then be collected by filtration and recrystallized.
Q3: What are some suitable solvents for recrystallizing this compound or its hydrochloride salt?
A3: For the free base, which is likely to be of moderate polarity, you can try solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes. For the more polar hydrochloride salt, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures with water, are good candidates. The ideal solvent will dissolve the compound when hot but not when cold. Small-scale solubility tests are recommended to find the optimal solvent or solvent mixture.
Q4: My final product is showing signs of degradation. How can I improve its stability?
A4: Primary amines can be susceptible to oxidation and degradation, especially when exposed to air and light over time. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures can help to improve its long-term stability. If the compound is an oil, converting it to a solid salt can also enhance its stability.
Data Presentation
| Parameter | Column Chromatography (Silica Gel) | Acid-Base Extraction | Recrystallization |
| Typical Purity | >95% | >90% (often used as a pre-purification step) | >98% |
| Typical Yield | 60-90% | >95% (for the extraction step itself) | 50-80% |
| Common Impurities Removed | Less polar and more polar byproducts | Neutral and acidic impurities | Small amounts of closely related impurities |
| Key Considerations | Use of basic modifier is often necessary | Choice of acid and base is critical to avoid side reactions | Proper solvent selection is crucial for good recovery |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes + 0.5% triethylamine). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq) three times. Combine the aqueous layers.
-
Washing (Optional): Wash the combined aqueous layers with DCM or ethyl acetate to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH (aq) with stirring until the pH is >10.
-
Back Extraction: Extract the basified aqueous layer with DCM or ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified or semi-purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in the same solvent dropwise until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting low yield and streaking in silica gel chromatography.
Technical Support Center: Improving the Solubility of Thiophene-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility challenges associated with thiophene-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why are many thiophene-based compounds poorly soluble in aqueous solutions? Thiophene is a nonpolar, aromatic heterocyclic compound.[1][2] Its structure, like that of benzene, is largely hydrophobic, leading to poor solubility in water.[1][2] While the sulfur heteroatom introduces some polarity, it is generally insufficient to overcome the hydrophobicity of the overall ring structure, especially in larger molecules with multiple thiophene rings or other nonpolar substituents.
Q2: What are the primary strategies for enhancing the solubility of thiophene derivatives? A variety of techniques can be employed, which are broadly categorized as physical and chemical modifications.[3][4] Key strategies include:
-
Solid Dispersions: Dispersing the thiophene compound in a hydrophilic polymer matrix to create an amorphous, more soluble form.[5][6][7]
-
Nanotechnology: Encapsulating the compound in nanocarriers such as albumin-based nanoparticles, liposomes, or nanoemulsions to improve both solubility and bioavailability.[8][9][10][11]
-
Salt Formation: Converting ionizable thiophene derivatives into salt forms, which often exhibit significantly higher aqueous solubility.[12][13][14]
-
Co-crystallization: Forming a new crystalline solid phase with a neutral guest molecule (a co-former) to alter the physicochemical properties of the active pharmaceutical ingredient (API), including solubility.[15][16][17]
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase the solubility of nonpolar compounds.[3][18]
-
Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization and nanosuspension to improve the dissolution rate.[3][4]
Q3: How does a solid dispersion enhance the solubility of a compound? A solid dispersion involves dispersing a poorly water-soluble drug, like a thiophene derivative, within a highly soluble hydrophilic carrier.[6][7] The primary mechanisms for solubility enhancement include:
-
Conversion to an Amorphous State: The drug exists in an amorphous (non-crystalline) state within the carrier, which has a higher energy state and is more readily dissolved than the stable crystalline form.[7][19]
-
Increased Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles, facilitating their interaction with water.[6]
-
Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level, dramatically increasing the surface area available for dissolution.[7]
Q4: When is salt formation a suitable method for my thiophene-based compound? Salt formation is an effective and common method for compounds that are ionizable, meaning they possess acidic or basic functional groups.[13][14] By reacting the acidic or basic API with a suitable counter-ion, a salt is formed. This new entity often has a more favorable crystal lattice energy and is more polar, leading to increased aqueous solubility.[13][20] The success of this method depends on the pKa of the compound and the ability to find a pharmaceutically acceptable counter-ion that forms a stable, soluble salt.[13]
Q5: What is the difference between a pharmaceutical salt and a co-crystal? The key difference lies in the nature of the intermolecular interaction.
-
Salts are formed by the transfer of a proton from an acidic group to a basic group, resulting in an ionic bond between the ionized API and the counter-ion.[14][21]
-
Co-crystals are multi-component crystals where the API and a neutral co-former are connected through non-ionic interactions, such as hydrogen bonds or van der Waals forces.[15][21][22] Co-crystallization is a valuable alternative for improving the solubility of non-ionizable thiophene compounds.[22]
Q6: How can nanotechnology overcome the low solubility of thiophene-based anticancer agents? Many potent thiophene-based anticancer agents are limited by their poor water solubility.[8][10] Nanotechnology addresses this by encapsulating the hydrophobic drug within a nanocarrier. For example, loading a thiophene derivative into human serum albumin (HSA)-based nanoparticles or folic acid-modified nanoparticles can significantly improve its solubility and allow for intravenous administration.[8][10] These nanocarriers can also enhance tumor bioavailability through passive accumulation (the EPR effect) and reduce systemic side effects.[8]
Troubleshooting Guide
| Problem / Issue Encountered | Potential Cause & Recommended Solution |
| Compound precipitates from aqueous buffer during experiment. | Cause: The compound's solubility limit has been exceeded. Solution: 1. Check pH: If your compound is ionizable, ensure the buffer pH favors the more soluble, ionized form.[23] 2. Add a Co-solvent: Introduce a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO or ethanol to the buffer.[3][18] 3. Re-evaluate Concentration: Determine the maximum solubility in your chosen medium and work below that concentration. |
| The chosen solid dispersion is physically unstable and the drug recrystallizes over time. | Cause: Poor miscibility between the drug and the polymer carrier, or the system is thermodynamically driven towards the more stable crystalline form. Solution: 1. Screen Different Carriers: Test alternative hydrophilic polymers (e.g., PVP, HPMC, PEGs) to find one with better miscibility.[19][24] 2. Incorporate a Surfactant: Add a third component, such as a surfactant (e.g., Poloxamer, Tween), to create a more stable ternary solid dispersion that inhibits recrystallization.[19] |
| My thiophene derivative is non-ionizable, so salt formation is not an option. What should I try next? | Cause: The compound lacks acidic or basic functional groups necessary for salt formation. Solution: 1. Attempt Co-crystallization: This is an excellent alternative for non-ionizable compounds. Screen a library of pharmaceutically acceptable co-formers to identify a stable co-crystal with enhanced solubility.[15][16][22] 2. Prepare a Solid Dispersion: Use techniques like solvent evaporation or hot-melt extrusion to create an amorphous solid dispersion.[5][19] 3. Explore Nanotechnology: Formulate the compound into a nanosuspension or encapsulate it in a lipid-based nanocarrier.[9][25] |
| In vitro solubility is high, but in vivo bioavailability remains low. | Cause: The compound may have poor membrane permeability (classified as BCS Class IV).[19][25] Low solubility is only one part of the absorption challenge. Solution: 1. Utilize Permeation-Enhancing Formulations: Lipid-based delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), can improve both solubility and permeation across the gastrointestinal tract.[24][25] 2. Prodrug Approach: Chemically modify the thiophene compound into a more lipophilic, membrane-permeable prodrug that converts back to the active API after absorption.[26][27] |
Quantitative Data on Solubility Enhancement
The following table summarizes examples of solubility enhancement for specific thiophene-based compounds found in the literature.
| Compound ID | Initial Solubility | Solvent | Enhancement Method | Result | Reference |
| TP 5 | 26.36 µg/mL | Deionized Water | Formulation into Human Serum Albumin (HSA) Nanoparticles | Enabled the creation of a stable nanoparticle suspension for delivery. | [8] |
| TP 5 | 27.64 µg/mL | PBS (pH 7.4) | Formulation into Human Serum Albumin (HSA) Nanoparticles | Overcame the solubility obstacle for further testing. | [8] |
| Compound 480 | Poor Water Solubility | Aqueous Media | Encapsulation in Folic Acid-Coated Nanoparticles (PLGA) | Addressed poor water solubility and improved selectivity for cancer cells. | [10] |
Experimental Protocols
Protocol 1: Solid Dispersion via Solvent Evaporation
This method is suitable for thermally stable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated.
Materials:
-
Thiophene-based compound (API)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation: Accurately weigh the API and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolution: Dissolve both components in a minimal amount of the selected volatile solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue until a thin, solid film is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Processing: Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions.
-
Solubility Testing: Determine the aqueous solubility of the solid dispersion compared to the pure API.
Protocol 2: Co-crystal Screening via Liquid-Assisted Grinding
This is a common and efficient method for screening potential co-crystal forming pairs.
Materials:
-
Thiophene-based compound (API)
-
A library of pharmaceutically acceptable co-formers (e.g., succinic acid, nicotinamide, saccharin)
-
Grinding solvent (e.g., acetonitrile, ethanol)
-
Ball mill or mortar and pestle
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
Preparation: Weigh the API and a selected co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio). Place the mixture into a grinding jar or mortar.
-
Grinding: Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid).
-
Milling: Grind the mixture for a set period (e.g., 30-60 minutes) at a specific frequency if using a ball mill, or with consistent pressure if using a mortar and pestle.
-
Drying: Allow the resulting powder to air-dry or place it in a desiccator to remove the solvent.
-
Analysis: Analyze the resulting powder using PXRD. The formation of a new crystalline phase, indicated by diffraction peaks that are different from those of the starting API and co-former, suggests successful co-crystal formation.
-
Solubility Assessment: If a new co-crystal is identified, scale up the synthesis and perform equilibrium solubility studies to compare its solubility to that of the parent API.
Visualizations
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 5. japsonline.com [japsonline.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents [patents.google.com]
- 16. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmasalmanac.com [pharmasalmanac.com]
- 23. jmpas.com [jmpas.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. pharmtech.com [pharmtech.com]
- 26. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Thiophene Ring Degradation in Acidic Media: A Technical Support Center
For researchers, scientists, and drug development professionals, understanding the stability of thiophene-containing compounds in acidic environments is crucial for predicting degradation pathways, ensuring drug efficacy, and meeting regulatory standards. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the degradation of thiophene rings in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the thiophene ring in acidic media?
The thiophene ring is a five-membered aromatic heterocycle that exhibits a degree of stability in acidic media due to its aromatic character. However, its reactivity is significantly influenced by the nature of the acid, its concentration, temperature, and the presence of substituents on the thiophene ring. While generally stable in dilute aqueous mineral acids, thiophene can undergo degradation under more drastic conditions, such as in the presence of concentrated strong acids or superacids.
Q2: What are the primary degradation pathways for thiophene in strong, non-oxidizing acids?
In the presence of strong, non-oxidizing acids such as phosphoric acid or superacid systems like HCl/TiCl4, the primary degradation pathway for thiophene is acid-catalyzed polymerization.[1] This process is initiated by the protonation of the thiophene ring, which makes it susceptible to electrophilic attack by other thiophene molecules. The reaction proceeds through the formation of dimeric, trimeric, and ultimately polymeric structures.[2] Ring opening is not a typically observed pathway under these conditions.
Q3: What happens to the thiophene ring in the presence of strong, oxidizing acids?
When thiophene is exposed to strong, oxidizing acids, such as cold concentrated sulfuric acid, the primary reaction is electrophilic substitution, specifically sulfonation, at the 2-position of the ring to form 2-thiophenesulfonic acid.[1] In the presence of highly oxidizing acidic media, such as trifluoroperacetic acid, more complex reactions can occur. These include oxidation at the sulfur atom to form thiophene S-oxides and oxidation of the C2-C3 double bond to yield a thiophene 2,3-epoxide, which can then rearrange to form hydroxylated products.[3]
Q4: Can the thiophene ring be opened under acidic conditions?
Direct ring opening of the unsubstituted thiophene ring under typical acidic laboratory conditions is not a commonly reported degradation pathway. The aromatic stability of the ring favors polymerization or electrophilic substitution. However, certain substituted thiophenes or thiophene-containing drug molecules may exhibit ring-opening pathways as part of their degradation cascade, often initiated by reactions on the substituent groups which then influence the stability of the ring.
Troubleshooting Guides
Issue 1: Unexpected Polymer Formation in the Reaction Mixture
-
Problem: During a reaction involving a thiophene-containing compound in an acidic medium, an insoluble precipitate or a highly viscous oil is formed, complicating product isolation and analysis.
-
Possible Cause: Acid-catalyzed polymerization of the thiophene ring is likely occurring. This is particularly prevalent with high concentrations of strong acids and elevated temperatures.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If the reaction chemistry allows, lower the concentration of the acid.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the polymerization pathway, which typically has a higher activation energy.
-
Use a Milder Acid: If protonation is required for the desired reaction, consider using a weaker acid.
-
Protecting Groups: For thiophenes with reactive substituents, consider using protecting groups to prevent side reactions that might initiate polymerization.
-
Issue 2: Low Recovery of Thiophene-Containing Analyte during Forced Degradation Studies
-
Problem: When performing forced degradation studies under acidic conditions as per ICH guidelines, the recovery of the parent thiophene-containing drug is significantly lower than expected, and no clear degradation products are observed in the chromatogram.
-
Possible Cause: The degradation products might be highly polar (e.g., sulfonic acids) and are not being retained or eluted properly by the HPLC method, or they may have polymerized and precipitated out of the solution.
-
Troubleshooting Steps:
-
Modify HPLC Method:
-
Use a more polar stationary phase or a mobile phase with a higher aqueous component to retain and separate highly polar degradation products like sulfonic acids.
-
Employ ion-pair chromatography to improve the retention of acidic degradants.
-
-
Sample Preparation: Before injection, ensure that any precipitated polymers are removed by centrifugation or filtration to prevent column blockage. Analyze the precipitate separately if possible.
-
Mass Balance: Attempt to achieve mass balance by quantifying all observed degradation products and comparing the total with the initial amount of the drug. This can help determine if non-chromatophoric or insoluble products are being formed.
-
Quantitative Data Summary
The extent of degradation of thiophene-containing compounds in acidic media is highly dependent on the specific conditions. The following table summarizes data from a forced degradation study on a synthetic thiophene chalcone.
| Stress Condition | Time | % Drug Decomposed | Number of Degradation Products |
| 1N HCl | 1 hr | 10.64% | 1 |
Table 1: Results of a forced degradation study on a synthetic thiophene chalcone in acidic medium.[4]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation in Acidic Media
This protocol is a general guideline for conducting forced degradation studies on thiophene-containing compounds in acidic conditions, based on ICH recommendations.
-
Preparation of Stock Solution: Prepare a stock solution of the thiophene-containing compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of an appropriate concentration of acid (e.g., 1N HCl).
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration. The time and temperature may need to be optimized to achieve a target degradation of 5-20%.
-
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 1N NaOH) to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.[5]
Protocol 2: HPLC Method for Analysis of Thiophene and its Degradation Products
This protocol provides a starting point for developing an HPLC method for the analysis of thiophene and its potential degradation products in an acidic medium.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a wide range of polarities.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[6]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute less polar compounds. The specific gradient profile will need to be optimized based on the separation of the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength should be chosen based on the UV absorbance maxima of the thiophene-containing compound and its expected degradation products. A photodiode array (PDA) detector is useful for identifying suitable wavelengths and assessing peak purity.
-
Column Temperature: 25-30 °C.
Visualizations
Caption: Primary degradation pathways of the thiophene ring in different acidic media.
Caption: General experimental workflow for a forced degradation study in acidic media.
References
- 1. structure of thiophene after reacting with col conc. sulphuric acid | Filo [askfilo.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Sonogashira Coupling of 2-Halothiophenes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation in the Sonogashira coupling of 2-halothiophenes.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of 2-halothiophenes, offering systematic solutions to improve reaction outcomes.
Issue 1: Significant Formation of Alkyne Homocoupling (Glaser) Product
-
Question: My primary byproduct is the diyne resulting from the homocoupling of my terminal alkyne. How can I prevent this?
-
Answer: Alkyne homocoupling, often called Glaser coupling, is a frequent side reaction, especially when a copper co-catalyst is present.[1][2] Oxygen is a key promoter of this undesired pathway.[1] To minimize it, consider the following strategies:
-
Implement Strictly Anaerobic Conditions: Rigorous degassing of all solvents and reagents is critical.[1][3] Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the entire experiment.
-
Reduce Copper Catalyst Loading: High concentrations of the copper(I) salt can accelerate homocoupling.[2] Use the minimum effective amount of CuI, or consider a copper-free protocol.
-
Employ Copper-Free Protocols: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[4][5][6] These conditions often require careful selection of palladium ligands and bases to be effective.[1]
-
Control Reagent Stoichiometry: Using a large excess of the alkyne can sometimes lead to increased homocoupling.[7] Carefully control the molar ratios of your reactants.[1]
-
Issue 2: Low or No Conversion of the 2-Halothiophene
-
Question: My starting 2-halothiophene is not being consumed, or the conversion is very low. What should I investigate?
-
Answer: Low reactivity can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Check Catalyst Activity: A black precipitate ("palladium black") indicates decomposition of the palladium catalyst.[3] This can be caused by impurities or inappropriate temperatures.[3] Ensure your palladium source and any ligands are fresh and handled under an inert atmosphere.
-
Verify Reagent Quality: Use high-purity, anhydrous, and degassed solvents.[2] Impurities in the alkyne or base can poison the catalyst. Copper(I) iodide can also degrade over time and should be from a fresh, reliable source.[3]
-
Evaluate Halide Reactivity: The reactivity of the 2-halothiophene is crucial. The general trend is I > Br >> Cl.[8] Couplings involving 2-iodothiophenes are the most reactive and can often proceed at lower temperatures.[8] Reactions with 2-bromothiophenes may require heating, while 2-chlorothiophenes are generally very challenging and may require specialized catalyst systems.[3][9]
-
Optimize Reaction Temperature: For less reactive halides like 2-bromothiophene, an increase in temperature is often necessary.[1][9] However, excessively high temperatures can cause catalyst decomposition.[2]
-
Issue 3: Formation of Unidentified Byproducts and a "Messy" Reaction Mixture
-
Question: My TLC plate shows multiple unidentified spots, and the crude product is difficult to purify. What could be the cause?
-
Answer: A complex reaction mixture often points to catalyst decomposition, side reactions promoted by suboptimal conditions, or impure starting materials.
-
Solvent and Base Choice: The choice of solvent and base is critical. Solvents like THF, DMF, and toluene are common, but their coordinating ability can affect the catalyst.[9][10] The amine base (e.g., triethylamine, diisopropylamine) is necessary to neutralize the HX byproduct, but the choice can influence the reaction outcome.[1][11] Ensure the base is dry and in appropriate excess.[3]
-
Thiophene-Specific Issues: Thiophene rings can sometimes coordinate to the palladium center, potentially affecting catalyst activity. While less common, side reactions involving the thiophene ring itself can occur under harsh conditions.
-
Consider a Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling byproducts to as low as 2%.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Sonogashira coupling of 2-halothiophenes? A1: The most common byproduct is the homocoupling of the terminal alkyne, which forms a symmetrical diyne.[1] This is often referred to as the Glaser or Hay coupling product and is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[1][12]
Q2: Can I perform the Sonogashira coupling on 2-halothiophenes without a copper co-catalyst? A2: Yes, copper-free Sonogashira reactions are a highly effective strategy for avoiding alkyne homocoupling.[4][13] These protocols may require different ligands, bases, or reaction conditions to facilitate the catalytic cycle efficiently.[5][6]
Q3: What is the order of reactivity for different 2-halothiophenes? A3: The reactivity of the halide significantly impacts the reaction conditions required. The general order from most to least reactive is: 2-iodothiophene > 2-bromothiophene >> 2-chlorothiophene.[3][14] This trend is due to the carbon-halogen bond strength, which affects the rate-determining oxidative addition step.[8]
Q4: Which palladium catalyst is best for this reaction? A4: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[7] However, the optimal catalyst can be substrate-dependent. For challenging couplings, catalyst systems with specific ligands, such as N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines, may offer improved performance.[5][15]
Q5: How do I choose the right solvent and base? A5: The solvent must dissolve all reaction components.[10] Common choices include THF, DMF, dioxane, and toluene.[9][16] The base, typically an amine like triethylamine or diisopropylamine, is crucial for deprotonating the alkyne.[3] The optimal combination can vary; for instance, some studies have found secondary amines like piperidine or diisopropylamine to be more effective than triethylamine in certain cases.[1][9]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing Sonogashira coupling reactions and minimizing byproducts.
Table 1: Effect of Halide and Temperature on Product Yield (Illustrative data based on typical reactivity trends)
| 2-Halothiophene Substrate | Catalyst System | Temperature (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 2-Iodothiophene | Pd(PPh₃)₂Cl₂ / CuI | 25 (Room Temp) | 4 | 92 | < 5 |
| 2-Bromothiophene | Pd(PPh₃)₂Cl₂ / CuI | 25 (Room Temp) | 24 | < 10 | ~15 |
| 2-Bromothiophene | Pd(PPh₃)₂Cl₂ / CuI | 60 | 12 | 85 | < 10 |
| 2-Chlorothiophene | Specialized Pd-NHC | 100-120 | 24 | 40-60 | Variable |
Table 2: Comparison of Standard vs. Copper-Free Conditions (Illustrative data for a model reaction of 2-bromothiophene with phenylacetylene)
| Parameter | Standard Conditions | Copper-Free Conditions |
| Catalyst System | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | [DTBNpP]Pd(crotyl)Cl (2 mol%) |
| Base | Triethylamine (TEA) | 2,2,6,6-Tetramethylpiperidine (TMP) |
| Solvent | THF / TEA | DMSO |
| Temperature | 60°C | Room Temperature |
| Desired Product Yield | ~85% | ~95% |
| Glaser Homocoupling | 5-10% | < 2% |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 2-Iodothiophene (with Copper)
This protocol is a standard method optimized to reduce byproduct formation.[1]
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodothiophene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Degassing: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Through a syringe, add freshly distilled and degassed solvent (e.g., THF, 10 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether. Filter the mixture through a pad of Celite to remove catalyst residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromothiophene
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[5]
-
Inert Atmosphere Setup: In a glovebox or under a strong stream of argon, add 2-bromothiophene (1.0 mmol), an air-stable palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (0.02 mmol, 2 mol%), and a suitable base like Cs₂CO₃ or TMP (2.5 mmol) to a dry vial.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO or 1,4-dioxane, 5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol).
-
Reaction: Seal the vial and stir the mixture at the appropriate temperature (this may range from room temperature to 80°C depending on the specific catalyst and substrate). Monitor the reaction by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. books.lucp.net [books.lucp.net]
- 11. researchgate.net [researchgate.net]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing High Variability in Biological Assays with Thiophene Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene compounds. Our goal is to help you address common sources of high variability in biological assays, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our cell-based assay when using a novel thiophene derivative. What are the likely causes?
A1: High variability between replicate wells is a common challenge that can arise from several factors unrelated to the compound's activity. Key areas to investigate include:
-
Uneven Cell Seeding: An inconsistent number of cells across wells is a primary contributor to variability. Ensure your cell suspension is homogeneous by gently mixing before and during plating. For adherent cells, a brief, gentle shake of the plate after seeding can promote even distribution.
-
Pipetting Inaccuracy: Small errors in dispensing cells, compounds, or reagents can lead to significant differences between wells. Use calibrated pipettes and maintain a consistent pipetting technique.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter media concentration and impact cell growth and viability. To mitigate this, it is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Compound Precipitation: Thiophene derivatives can be hydrophobic and may precipitate out of aqueous assay buffers, leading to inconsistent concentrations across wells.[1] Visually inspect your plates for any signs of precipitation.
Q2: Our IC50 values for a thiophene compound are inconsistent between experiments. What should we investigate?
A2: Inconsistent IC50 values often point to variability in experimental conditions or the compound itself. Consider the following:
-
Cell Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates and sensitivity to therapeutic agents. Using unhealthy or over-confluent cells will also lead to unreliable results. It is crucial to use cells from a consistent passage number range and ensure they are in the logarithmic growth phase.
-
Reagent Preparation and Storage: The quality and consistency of reagents are critical. Ensure all media, buffers, and assay reagents are prepared consistently and stored correctly.
-
Compound Stability: Thiophene compounds can be unstable in aqueous solutions.[2] It is advisable to assess the stability of your compound in the assay buffer over the time course of your experiment.
-
Standard Operating Procedures (SOPs): The absence of a detailed and consistently followed protocol can introduce significant variability. Ensure all steps of the assay are clearly defined and adhered to in every experiment.
Q3: We are seeing a high background signal in our fluorescence-based assay with a thiophene compound. What could be the cause?
A3: High background in fluorescence assays can be caused by the intrinsic properties of the thiophene compound or interactions with assay components.
-
Autofluorescence: The thiophene compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.[3]
-
Media and Serum Fluorescence: Phenol red and components in fetal bovine serum (FBS) can be fluorescent. Consider using phenol red-free media and reducing the serum concentration if possible for your cell line.[3]
-
Non-specific Binding: The compound may bind non-specifically to the plate or other assay components. Ensure adequate blocking steps are included in your protocol.
Q4: How can we determine if our thiophene compound is interfering with the assay readout?
A4: It is crucial to perform counter-screens to identify potential assay interference.
-
Autofluorescence Check: Run the assay with your compound in the absence of cells or the fluorescent reporter to see if the compound itself generates a signal.[3]
-
Quenching Control: In a cell-free system, mix your fluorescent dye with varying concentrations of your compound to see if it quenches the signal.[3]
-
Orthogonal Assays: Validate your findings using an assay with a different detection method (e.g., luminescence or absorbance-based) to confirm that the observed activity is not an artifact of the primary assay technology.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Review cell plating technique. | Ensure the cell suspension is homogenous. Gently swirl the flask before and during plating. For adherent cells, gently rock the plate after seeding to ensure even distribution. |
| Pipetting Errors | Calibrate and check pipetting technique. | Use calibrated pipettes. Maintain a consistent pipetting speed, angle, and tip immersion depth. |
| Edge Effects | Evaluate plate layout. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect wells for precipitate. | If precipitation is observed, refer to the "Solubility Issues" troubleshooting guide below. |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Cell Health | Standardize cell culture practices. | Use cells within a defined passage number range. Ensure cells are healthy and in the logarithmic growth phase. Avoid using over-confluent cells. |
| Compound Instability | Perform a stability assessment. | Incubate the thiophene compound in the assay buffer for the duration of the experiment and analyze for degradation using HPLC. |
| Reagent Variability | Review reagent preparation and storage. | Prepare fresh reagents for each experiment. Ensure proper storage conditions are maintained. |
| Lack of a Standardized Protocol | Implement a detailed SOP. | Document every step of the assay, including incubation times, temperatures, and reagent concentrations, and ensure it is followed consistently. |
Issue 3: Solubility Issues and Compound Precipitation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Aqueous Solubility | Modify the assay buffer. | If the assay allows, consider adding a small percentage of a co-solvent like DMSO. However, ensure the final DMSO concentration is low and consistent across all wells, as it can be toxic to cells. |
| pH-Dependent Solubility | Adjust the pH of the buffer. | If your thiophene compound has ionizable groups, adjusting the buffer's pH may improve solubility. |
| Compound Aggregation | Assess for aggregate formation. | Use techniques like dynamic light scattering (DLS) or a centrifugation-based counter-screen to check for compound aggregation.[4][5] |
Issue 4: Assay Interference
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Autofluorescence | Run a compound-only control. | Prepare a plate with serial dilutions of your compound in the assay buffer without the fluorescent reporter or cells. Read the fluorescence at the same settings as your main assay.[3] |
| Fluorescence Quenching | Perform a quenching control assay. | In a cell-free system, mix a constant concentration of your fluorescent dye with varying concentrations of your compound. A decrease in signal indicates quenching.[3] |
| Chemical Reactivity (PAINS) | Review compound structure and perform counter-screens. | Examine the structure for known reactive moieties. Perform counter-screens, such as a DTT sensitivity assay, to check for thiol reactivity.[6] |
| Inner Filter Effect | Measure compound absorbance. | Scan the absorbance spectrum of your compound. If it overlaps with the excitation or emission wavelengths of your fluorophore, the inner filter effect is a possibility.[3] |
Quantitative Data Summary
The following tables summarize the biological activity of selected thiophene derivatives from the literature.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 15e | A549 (Lung Cancer) | Cytotoxicity | 6.3 ± 0.9 | [7] |
| F8 | CCRF-CEM (Leukemia) | Cytotoxicity | 0.805 - 3.05 | [8][9] |
| RAA5 | Various | Anticancer Screen | -5.82 (MG_MID) | [10] |
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound ID | Cell Line / Model | Assay Type | IC50 (µM) or % Inhibition | Reference |
| Compound 2 | HEK293 | 5-LOX Inhibition | 6.0 | [11] |
| Compound 3 | HEK293 | 5-LOX Inhibition | 6.6 | [11] |
| Compound 15 | Carrageenan-induced paw edema | In vivo | 58.46% inhibition at 50 mg/kg | [11] |
| Compounds 23-26 | RAW 264.7 | NO Production Inhibition | 83.4% - 90.1% inhibition at 40 µM | [12] |
Table 3: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Organism | Assay Type | MIC (µg/mL) | Reference |
| Compound 7d | Bacillus subtilis | MIC | 15.63 | [2] |
| Compound 7d | Aspergillus niger | MIC | 15.63 | [2] |
| Compound 87 | S. aureus | MIC | 0.2 | [13] |
| Compound 87 | E. coli | MIC | 4.0 | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay (ELISA-based)
This protocol provides a general method for determining the in vitro kinase inhibitory activity of thiophene compounds using an ELISA-based assay.[15]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Thiophene compound stock solution (in DMSO)
-
Kinase reaction buffer
-
Detection antibody (recognizes phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the kinase substrate. Incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash the plate.
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, kinase reaction buffer, and serial dilutions of the thiophene compound or vehicle control. Add the reaction mixture to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for the recommended time and temperature for the specific kinase.
-
Detection: Wash the plate. Add the detection antibody (anti-phospho-substrate) to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Cytokine Quantification by Sandwich ELISA
This protocol describes the measurement of cytokine levels in cell culture supernatants treated with thiophene compounds.[16][17][18]
Materials:
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Cell culture supernatants (from cells treated with thiophene compounds)
-
Coating buffer, wash buffer, and assay diluent
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with 200 µL of assay diluent for at least 1 hour at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards (serial dilutions of the recombinant cytokine) and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Signal Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Mandatory Visualizations
Caption: Logical workflow for troubleshooting high variability in assays with thiophene compounds.
Caption: Thiophene compounds can inhibit the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 10. impactfactor.org [impactfactor.org]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 13. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Cytokine analysis - ELISA / CBA [sanquin.org]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Technical Support Center: Improving Yields in One-Pot Synthesis of Thiophene Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in one-pot thiophene synthesis. Here, we move beyond simple protocols to explore the causality behind common experimental issues, offering field-proven insights and troubleshooting strategies to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about optimizing one-pot thiophene syntheses.
Q1: What are the most critical parameters to control for maximizing yield in a one-pot thiophene synthesis?
A1: Success in one-pot reactions hinges on maintaining a delicate balance where the rate of the desired product formation significantly outpaces all potential side reactions. The most critical parameters are:
-
Stoichiometry and Order of Addition: In multicomponent reactions like the Gewald synthesis, the precise ratio of reactants is crucial. The initial condensation step must proceed efficiently before the addition of the sulfur source to prevent unwanted side reactions.[1][2][3]
-
Choice of Base and Solvent: The base's strength and the solvent's polarity dictate the kinetics of deprotonation, condensation, and cyclization steps. An inappropriate choice can favor byproduct formation. For instance, in the Fiesselmann synthesis, a strong base like sodium ethoxide is needed to facilitate the final intramolecular cyclization.
-
Temperature Control: Many one-pot syntheses involve sequential steps with different activation energies. Precise temperature management is essential to drive each step to completion without degrading intermediates or promoting side reactions. Some modern protocols utilize microwave irradiation to shorten reaction times and improve yields.[4]
-
Sulfur Source: The reactivity of the sulfur source is a key consideration. Elemental sulfur is common and cost-effective but can lead to complex polysulfide intermediates.[2][3] Reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀) are often used in Paal-Knorr syntheses and offer different reactivity profiles.[][6]
Q2: How do I choose the most appropriate one-pot synthesis method for my target thiophene derivative?
A2: The choice of method depends entirely on the substitution pattern of your target molecule. The starting materials for each named reaction dictate the final structure.
-
For 2-Aminothiophenes: The Gewald Aminothiophene Synthesis is the premier choice. It assembles the ring from a ketone or aldehyde, an α-activated acetonitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, yielding a polysubstituted 2-aminothiophene.[4]
-
For 3-Hydroxy-2-Carboxythiophenes: The Fiesselmann Thiophene Synthesis is ideal. It condenses α,β-acetylenic esters with thioglycolic acid derivatives to produce this specific substitution pattern.[7]
-
For General Substituted Thiophenes: The Paal-Knorr Synthesis is highly versatile for preparing alkyl- or aryl-substituted thiophenes from 1,4-dicarbonyl compounds.[][6]
The following decision tree can guide your selection:
Caption: Decision tree for selecting a thiophene synthesis method.
Troubleshooting Guide: Specific Synthesis Issues
This section provides solutions to common problems encountered during specific one-pot thiophene syntheses.
Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone of thiophene synthesis but is sensitive to reaction conditions, which can lead to frustrating side reactions.
Q: My Gewald reaction yield is low, and I'm isolating a significant dimeric byproduct. What is happening and how can I fix it?
A: This is a classic issue in the Gewald synthesis. The dimeric byproduct arises from the dimerization of the Knoevenagel condensation intermediate (the α,β-unsaturated nitrile).[1] This side reaction becomes dominant if the subsequent sulfur addition and cyclization steps are too slow.
-
Causality: The Knoevenagel intermediate is a reactive Michael acceptor. If it doesn't react with the sulfur species quickly, it can react with another molecule of the deprotonated activated acetonitrile, leading to a dimer. This pathway can sometimes be kinetically favored over the desired reaction.[1]
-
Troubleshooting Steps:
-
Optimize Base and Solvent: The choice of base is critical. A moderately strong amine base (like morpholine or diethylamine) in a protic solvent (like ethanol or methanol) is standard. However, if dimerization is severe, switching to a different solvent/base system, such as using an inorganic base in a THF/water mixture, can suppress the side reaction.[8]
-
Control Temperature: Run the initial Knoevenagel condensation at a lower temperature (e.g., room temperature or slightly above) to ensure it proceeds cleanly. Only after the condensation is complete (confirm with TLC) should you raise the temperature to facilitate the cyclization.
-
Ensure Sulfur Solubility: Elemental sulfur (S₈) has limited solubility. Ensure it is finely powdered and the reaction is stirred vigorously. The reaction mechanism involves the opening of the S₈ ring, which is a key step.[2][3]
-
Two-Step Procedure: For particularly stubborn substrates like certain alkyl aryl ketones, a two-step procedure is recommended. First, perform and isolate the Knoevenagel-Cope condensation product. Then, subject this purified intermediate to the sulfur and base to perform the cyclization.[1]
-
Q: The Gewald reaction stalls completely after the initial condensation. TLC shows the starting materials are consumed, but no thiophene is formed. Why?
A: This indicates that the conditions are suitable for the Knoevenagel condensation but not for the subsequent sulfur addition and ring-closure steps.
-
Causality: The mechanism involves a complex sequence after the initial condensation: addition of sulfur to the intermediate, followed by an intramolecular ring closure and tautomerization to form the aromatic thiophene ring.[4] A failure here points to an issue with the sulfur activation or the cyclization energetics.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The cyclization and aromatization steps typically require more thermal energy than the initial condensation. After confirming the formation of the Knoevenagel intermediate, increase the temperature to 50-60 °C or reflux.
-
Check Base Stoichiometry: An amine is required in stoichiometric amounts for certain variations of the Gewald reaction.[1] Ensure you are not using only a catalytic amount if the protocol calls for more.
-
Verify Reagent Quality: Ensure the elemental sulfur is of good quality. Old or impure sulfur can be less reactive.
-
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is elegant but can be plagued by incomplete reactions or the formation of stable, non-cyclized intermediates.
Q: I'm getting a thioacetal byproduct instead of the desired thiophene in my Fiesselmann synthesis. How can I promote cyclization?
A: The formation of a thioacetal indicates that both thiol groups of the thioglycolic acid ester have added to the alkyne, but the crucial intramolecular cyclization has failed.[7]
-
Causality: The Fiesselmann synthesis proceeds through a base-catalyzed 1,4-conjugate addition to form a monoadduct, followed by a Dieckmann-type condensation to close the ring.[6] If the base is not strong enough or if the conditions favor a second intermolecular addition over the intramolecular cyclization, the thioacetal will be the major product.
-
Troubleshooting Steps:
-
Use a Stronger Base: The final cyclization requires a sufficiently strong base to deprotonate the carbon alpha to the ester, initiating the ring closure. Switch to a sodium alkoxide (e.g., sodium ethoxide if you are using an ethyl ester) to drive the reaction forward.
-
Add an Alcohol: The addition of an alcohol (e.g., methanol or ethanol) to the reaction mixture can help promote the formation of the desired monoadduct intermediate, disfavoring the thioacetal.[7][8]
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy for the cyclization step once the Michael addition has occurred.
-
Paal-Knorr Thiophene Synthesis
While robust, the Paal-Knorr synthesis can suffer from competition with the formation of other five-membered heterocycles, particularly furans.
Q: My Paal-Knorr reaction is producing furan as the major product. How can I favor thiophene formation?
A: The 1,4-dicarbonyl starting material can also undergo acid-catalyzed dehydration to form a furan. Your goal is to ensure the rate of sulfurization is much faster than the rate of dehydration.
-
Causality: The Paal-Knorr synthesis can yield furans (via dehydration), pyrroles (with amines), or thiophenes (with a sulfur source).[6] The outcome is a competition between these pathways. Using a highly efficient sulfurizing agent under optimal conditions is key to favoring the thiophene product.
-
Troubleshooting Steps:
-
Choose the Right Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) is a classic reagent but can be harsh. Lawesson's Reagent is often a milder and more effective alternative that can give higher yields of the thiophene with fewer byproducts.[6]
-
Use Anhydrous Conditions: Water can facilitate the competing furan synthesis. Ensure your solvent (e.g., toluene or xylene) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Optimize Reagent Stoichiometry: Use at least 0.5 equivalents of Lawesson's Reagent (or a full equivalent of P₄S₁₀, which contains two P₂S₅ units). A slight excess may be beneficial, but a large excess can complicate purification.
-
Data Presentation & Experimental Protocols
Table 1: Troubleshooting Summary for One-Pot Thiophene Syntheses
| Synthesis | Common Problem | Primary Cause(s) | Recommended Solution(s) |
| Gewald | Low yield, dimer byproduct | Kinetically favored dimerization of Knoevenagel intermediate. | Optimize base/solvent; control temperature in stages; consider a two-step procedure.[1] |
| Gewald | Reaction stalls after condensation | Insufficient energy/catalysis for cyclization/aromatization. | Increase temperature after condensation; ensure stoichiometric base is used. |
| Fiesselmann | Thioacetal byproduct formation | Base not strong enough for cyclization; second addition favored. | Use a stronger base (e.g., NaOEt); add alcohol to favor monoadduct.[7][8] |
| Paal-Knorr | Furan is the major product | Competing acid-catalyzed dehydration is faster than sulfurization. | Use Lawesson's Reagent instead of P₄S₁₀; ensure strictly anhydrous conditions.[6] |
Optimized Experimental Protocol: High-Yield Gewald Aminothiophene Synthesis
This protocol is designed to minimize dimer formation by controlling the reaction stages.
Materials:
-
Ketone (e.g., cyclohexanone, 1.0 eq)
-
Activated Acetonitrile (e.g., malononitrile, 1.0 eq)
-
Elemental Sulfur (finely powdered, 1.1 eq)
-
Morpholine (1.2 eq)
-
Ethanol (anhydrous)
Workflow Diagram:
Caption: Staged workflow for optimized Gewald synthesis.
Procedure:
-
Condensation: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the ketone (1.0 eq), activated acetonitrile (1.0 eq), and ethanol. Add the morpholine (1.2 eq) dropwise.
-
Warm the mixture to 40-50 °C and stir. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared (typically 1-2 hours). This confirms the completion of the Knoevenagel condensation.
-
Cyclization: To the same flask, add the finely powdered elemental sulfur (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the formation of the thiophene product by TLC.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring.
-
A solid precipitate of the 2-aminothiophene product should form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Acquired Resistance to Thiophene-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome acquired resistance to thiophene-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our focus is on thiophene-containing BRAF inhibitors used in melanoma, a well-established model for studying acquired drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to thiophene-based BRAF inhibitors?
A1: Acquired resistance to BRAF inhibitors predominantly involves the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway, often through mechanisms that bypass the inhibitor's action. Key mechanisms include:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism. It can occur through various alterations, including mutations in downstream components like MEK1/2, amplification of the BRAF gene, or expression of BRAF splice variants that can dimerize.[1][2] Activating mutations in NRAS, an upstream activator of RAF, can also drive resistance.[2]
-
Activation of Parallel Signaling Pathways: The PI3K/AKT/mTOR pathway is a common escape route.[1][3] Activation of this pathway can promote cell survival and proliferation independently of the MAPK pathway. This can be driven by loss of the tumor suppressor PTEN or activating mutations in PI3K or AKT.[4]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR, PDGFRβ, and IGF-1R can lead to reactivation of both the MAPK and PI3K/AKT pathways.[2][4]
-
Stromal Cell Interactions: Secretion of growth factors like Hepatocyte Growth Factor (HGF) by stromal cells in the tumor microenvironment can activate MET signaling in melanoma cells, leading to resistance.[5]
Q2: What are the most promising strategies to overcome this resistance?
A2: The leading strategy is combination therapy. By targeting multiple nodes in the signaling network, it is possible to prevent or overcome resistance.
-
Combined BRAF and MEK Inhibition: This is the current standard of care for BRAF-mutant melanoma.[2] Co-targeting BRAF and MEK can delay the onset of resistance and improve progression-free survival compared to BRAF inhibitor monotherapy.[6]
-
Targeting Parallel Pathways: Combining BRAF inhibitors with inhibitors of the PI3K/AKT/mTOR pathway is a promising strategy currently under investigation.[4][7]
-
Inhibition of Chaperone Proteins: HSP90 is a chaperone protein required for the stability of multiple kinases, including CRAF and AKT. HSP90 inhibitors have shown preclinical activity in overcoming BRAF inhibitor resistance.[8]
-
Immunotherapy Combinations: There is evidence that BRAF inhibition can increase the immunogenicity of melanoma tumors.[9] Combining BRAF/MEK inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is an active area of clinical research.[9][10]
Q3: How can I model acquired resistance to thiophene-based BRAF inhibitors in my lab?
A3: A common method is to chronically expose BRAF-mutant melanoma cell lines to increasing concentrations of a BRAF inhibitor over several months.[4] This selective pressure leads to the emergence of resistant clones. These resistant cell lines can then be characterized to identify the underlying resistance mechanisms.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability in Drug-Treated Cultures
Problem: My BRAF-mutant melanoma cell line is showing unexpected survival and proliferation in the presence of a thiophene-based BRAF inhibitor, even at concentrations that should be cytotoxic.
| Possible Cause | Troubleshooting Steps |
| Pre-existing Resistant Clones | 1. Perform single-cell cloning of the parental cell line to establish highly sensitive subclones. 2. Verify the BRAF mutation status of your cell line. |
| Development of Acquired Resistance | 1. Perform a dose-response curve (IC50 determination) to quantify the level of resistance. 2. Culture the cells in the presence of the inhibitor for an extended period to select for a fully resistant population. 3. Analyze the resistant cells for known resistance mechanisms (see FAQ 1). |
| Drug Inactivation | 1. Ensure proper storage and handling of the thiophene-based drug. 2. Prepare fresh drug solutions for each experiment. |
| Cell Culture Conditions | 1. Check for contamination (e.g., mycoplasma). 2. Ensure consistent cell seeding densities and media conditions. |
Guide 2: Difficulty Interpreting Western Blot Results for MAPK Pathway Activation
Problem: I am not seeing the expected changes in p-ERK or p-MEK levels in my Western blots after treating cells with a BRAF inhibitor.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | 1. Ensure you are using validated antibodies for phosphorylated and total ERK/MEK. 2. Titrate the primary and secondary antibody concentrations. 3. Use a positive control (e.g., cells stimulated with a growth factor) to confirm antibody activity. |
| Issues with Sample Preparation | 1. Lyse cells quickly on ice with a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[11] 2. Ensure accurate protein quantification to load equal amounts of protein per lane.[8] |
| Inefficient Protein Transfer | 1. Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[12] 2. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Stripping and Reprobing Issues | 1. When probing for total protein after the phospho-protein, ensure the stripping procedure is complete. You can check this by incubating with only the secondary antibody after stripping to see if any signal remains. 2. Alternatively, run parallel gels for phospho and total protein analysis.[13] |
A more detailed troubleshooting guide for Western blotting can be found from various resources.[5][14][15]
Data Presentation
Table 1: Representative IC50 Values for BRAF Inhibitors in Sensitive vs. Acquired Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (Vemurafenib) | Resistant IC50 (Vemurafenib) | Fold Resistance | Reference |
| A2058 | 0.71 µM | 21.95 µM | ~31x | [16] |
| 451Lu | ~0.01-0.1 µM | ~5-10 µM | >50x | [17] |
| Mel1617 | ~0.01-0.1 µM | ~5-10 µM | >50x | [17] |
IC50 values can vary depending on the specific assay conditions and the BRAF inhibitor used.
Table 2: Clinical Efficacy of BRAF and MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma
| Combination Therapy | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Dabrafenib + Trametinib | COMBI-d | 76% | 11.0 months | [6] |
| Vemurafenib + Cobimetinib | coBRIM | 68% | 9.9 months | [18] |
| Encorafenib + Binimetinib | COLUMBUS | 74.5% | 11.3 months | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of thiophene-based drugs on melanoma cell lines.
Materials:
-
BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Thiophene-based BRAF inhibitor (e.g., Vemurafenib, Dabrafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the thiophene-based drug in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.
Protocol 2: Analysis of MAPK Pathway Activation by Western Blot
This protocol is for detecting changes in the phosphorylation status of MEK and ERK.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add ECL reagent and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed for the corresponding total protein (e.g., total ERK).[8]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect RAF Dimers
This protocol is for assessing the dimerization of BRAF with other RAF isoforms (e.g., CRAF), a key mechanism of resistance.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., 1% NP-40 buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-BRAF)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for Western blotting (e.g., anti-CRAF, anti-BRAF)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with beads alone for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-BRAF) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Bead Incubation: Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-CRAF) and the immunoprecipitated protein (e.g., anti-BRAF) as a control.
Visualizations
Caption: Simplified MAPK and PI3K/AKT signaling pathways in melanoma.
Caption: Logical relationship of strategies to overcome drug resistance.
Caption: Workflow for developing and characterizing resistant cell lines.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evidence of synergy with combined BRAF-targeted therapy and immune checkpoint blockade for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Paving the Way for Novel Therapeutics: A Comparative Validation Guide for 1-(4-Thiophen-2-ylphenyl)methanamine and Other Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive framework for the validation of biological assay results for the novel compound 1-(4-Thiophen-2-ylphenyl)methanamine. Given the absence of specific data for this molecule, this document establishes a comparative context by summarizing the performance of other thiophene derivatives with known anticancer and anti-inflammatory activities. Detailed experimental protocols and illustrative signaling pathways are provided to support the design and interpretation of validation studies.
The thiophene ring is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] This guide focuses on these two key therapeutic areas to provide a basis for evaluating the potential of novel thiophene-containing compounds like this compound.
Section 1: Comparative Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents by targeting various mechanisms within cancer cells.[5] A common method to assess this activity is through in vitro cytotoxicity assays against various cancer cell lines.
Quantitative Data Summary: In Vitro Cytotoxicity of Thiophene Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of several reported thiophene derivatives against common cancer cell lines. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.
| Compound/Drug Name | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 480 | HeLa | ~28.5 (12.61 µg/mL) | Paclitaxel | >46.8 ( >20 µg/mL) |
| HepG2 | ~75.6 (33.42 µg/mL) | |||
| Compound 471 | HeLa | ~53.8 (23.79 µg/mL) | ||
| HepG2 | ~30.2 (13.34 µg/mL) | |||
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4g | HCT-116 | 7.1 | Doxorubicin | Not specified in study |
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4a | HCT-116 | 10.5 | ||
| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4c | HCT-116 | 11.9 | ||
| [3‐(thiophen‐2‐yl)pyrazol‐4‐yl] chalcone 7g | A549 | ~62.7 (27.7 µg/ml) | Doxorubicin | ~51.9 (28.3 µg/ml) |
| HepG2 | ~60.2 (26.6 µg/ml) | ~39.6 (21.6 µg/ml) |
Note: IC50 values originally reported in µg/mL have been converted to µM for comparative purposes, assuming an average molecular weight for the thiophene derivatives.
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates a standard workflow for assessing the in vitro anticancer activity of a test compound.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Section 2: Comparative Anti-inflammatory Activity
Thiophene derivatives are present in several commercially available anti-inflammatory drugs and have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3][4] They can also modulate the production of inflammatory cytokines like TNF-α.[6]
Quantitative Data Summary: In Vitro Anti-inflammatory Activity of Thiophene Derivatives
The following table presents the in vitro inhibitory activity (IC50 values) of known thiophene-based drugs and other derivatives against key inflammatory targets.
| Compound/Drug Name | Target Enzyme | IC50 (µM) | Notes |
| Tinoridine | COX | - | Commercially available NSAID.[1][2][3][4] |
| Tiaprofenic acid | COX | - | Commercially available NSAID.[1][2][3][4] |
| Zileuton | 5-LOX | 0.3 - 0.5 | Commercially available 5-LOX inhibitor.[1][7] |
| Compound 21 | COX-2 | 0.67 | More potent than Celecoxib (IC50 = 1.14 µM) in the same study.[1] |
| 5-LOX | 2.33 | More potent than sodium meclofenamate (IC50 = 5.64 µM) in the same study.[1] | |
| ThioLox | 15-LOX-1 | 3.30 (Ki) | Competitive inhibitor.[8] |
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the arachidonic acid signaling pathway, highlighting the roles of COX and LOX enzymes, which are common targets for anti-inflammatory thiophene derivatives.
Experimental Protocols: Anti-inflammatory Assays
1. COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
-
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well opaque plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the control inhibitor (Celecoxib).
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, control inhibitor, or vehicle.
-
Incubate for a defined period (e.g., 10 minutes) at the recommended temperature (e.g., 25°C or 37°C).[9]
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value for the test compound.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on 5-LOX, a key enzyme in leukotriene biosynthesis.
-
Principle: The enzymatic activity is measured by monitoring the formation of the conjugated diene product from a substrate like linoleic or arachidonic acid, which absorbs light at 234 nm.[8][10]
-
Materials:
-
5-Lipoxygenase (5-LOX) enzyme
-
Assay buffer (e.g., borate buffer, pH 9.0)
-
Substrate (e.g., linoleic acid or arachidonic acid)
-
Zileuton (positive control inhibitor)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent plates
-
-
Procedure:
-
Prepare solutions of the test compound and Zileuton.
-
In a quartz cuvette or well, combine the assay buffer, 5-LOX enzyme, and the test compound or control.
-
Incubate for a short period (e.g., 3-5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the increase in absorbance at 234 nm over time.[10]
-
Calculate the initial reaction velocity and determine the percent inhibition and IC50 value.
-
3. TNF-α Inhibition Assay (Cell-based)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells.
-
Principle: Immune cells (e.g., THP-1 monocytes or RAW 264.7 macrophages) are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The amount of TNF-α released into the cell culture supernatant is quantified, typically by ELISA (Enzyme-Linked Immunosorbent Assay).[6][11]
-
Materials:
-
THP-1 or RAW 264.7 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
TNF-α ELISA kit
-
-
Procedure:
-
Culture the cells and seed them in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS to induce TNF-α production and incubate.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's protocol.[11]
-
Determine the percent inhibition of TNF-α production and the IC50 value for the test compound.
-
Conclusion
This guide provides a foundational framework for the biological validation of this compound by leveraging existing data on other thiophene derivatives. By employing the outlined experimental protocols and comparing the resulting data with the provided benchmarks, researchers can effectively assess the potential of this novel compound as either an anticancer or anti-inflammatory agent. The provided signaling pathways and workflows serve as visual aids to conceptualize the experimental design and potential mechanisms of action.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of 1-(4-Thiophen-2-ylphenyl)methanamine with known monoamine oxidase inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the monoamine oxidase (MAO) inhibitory potential of thiophene-containing compounds. It is important to note that a comprehensive search of the scientific literature did not yield any data on the specific compound 1-(4-Thiophen-2-ylphenyl)methanamine as a monoamine oxidase inhibitor. Therefore, this guide will focus on structurally related thiophene derivatives that have been evaluated for MAO inhibition, comparing their performance with established MAO inhibitors.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Inhibition of these enzymes can increase the concentration of these neurotransmitters in the brain. Consequently, MAO inhibitors (MAOIs) are a class of drugs used in the treatment of depression and neurodegenerative conditions like Parkinson's disease.[3] Selective inhibitors for MAO-A are typically used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[2]
Comparative Data on MAO Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of several thiophene-based compounds against human MAO-A and MAO-B. For a robust comparison, data for well-established, clinically used MAOIs are also included. A lower IC50 value indicates greater potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference Compound(s) |
| Thiophene Derivatives | ||||
| 2,1-Benzothiazine-thiophenyl hydrazone (9e) | 1.04 ± 0.01 | - | - | Clorgyline |
| 2,1-Benzothiazine-thiophenyl hydrazone (9h) | - | 1.03 ± 0.17 | - | Deprenyl (Selegiline) |
| Coumarin-thiophene hybrid (35) | - | 0.14 ± 0.01 | - | Selegiline |
| Established MAO Inhibitors | ||||
| Selegiline (Deprenyl) | - | 0.017 ± 0.002 | Highly Selective for MAO-B | - |
| Moclobemide | 6.061 ± 0.262 | >100 | Highly Selective for MAO-A | Clorgyline |
| Tranylcypromine | Non-selective | Non-selective | ~1 | - |
| Clorgyline | 0.062 ± 0.002 | - | Highly Selective for MAO-A | - |
Note: IC50 values can vary based on experimental conditions. Data presented here is for comparative purposes. The selectivity index is a ratio of IC50 values (MAO-A/MAO-B), where a higher value indicates greater selectivity for MAO-B.
Experimental Protocols
The determination of MAO inhibitory activity is typically conducted through in vitro enzyme inhibition assays. A generalized protocol is outlined below.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine for both isoforms, or a selective substrate).[4]
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[2]
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
A detection system, which can be based on fluorescence, luminescence, or spectrophotometry to measure the product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine, or hydrogen peroxide).[4][5]
-
96-well microplates.
-
Plate reader.
Procedure:
-
Enzyme Preparation: The MAO-A and MAO-B enzymes are diluted to a working concentration in the assay buffer.
-
Compound Dilution: A series of dilutions of the test compound are prepared.
-
Incubation: The diluted test compound (or positive control, or vehicle control) is pre-incubated with the enzyme solution in the wells of a 96-well plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[6]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to each well.
-
Reaction Progression and Termination: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature.[6] The reaction can be stopped by adding a stop solution, or measurements can be taken kinetically.
-
Detection: The amount of product formed is quantified using a plate reader. The signal is inversely proportional to the MAO inhibitory activity of the test compound.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow of an in vitro monoamine oxidase (MAO) inhibition assay.
Signaling Pathway of MAO Inhibition
Caption: Mechanism of MAO inhibitors in the synapse.
Conclusion
While there is no specific data available for this compound, the broader class of thiophene-containing molecules has demonstrated significant potential as monoamine oxidase inhibitors. Several derivatives exhibit potent and, in some cases, selective inhibition of MAO-A or MAO-B. The data presented in this guide, alongside the standardized experimental protocol, offers a valuable starting point for researchers interested in the development of novel thiophene-based MAOIs. Further investigation into the structure-activity relationships of this class of compounds could lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investiga ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07045F [pubs.rsc.org]
- 2. evotec.com [evotec.com]
- 3. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cellbiolabs.com [cellbiolabs.com]
structure-activity relationship (SAR) studies of 1-(4-Thiophen-2-ylphenyl)methanamine analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Thiophen-2-ylphenyl)methanamine Analogues and Related Compounds
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to this compound. Due to a lack of publicly available SAR studies on this specific scaffold, this guide focuses on analogous compounds, particularly those investigated as monoamine oxidase (MAO) inhibitors, to infer potential SAR trends.
Introduction to Thiophene-Based Compounds in Drug Discovery
Thiophene is a five-membered aromatic ring containing a sulfur atom, which is considered a privileged scaffold in medicinal chemistry.[1] Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[2] The thiophene ring can act as a bioisostere of a phenyl ring, offering advantages in terms of metabolic stability and target interaction.[1] The this compound scaffold combines a thiophene ring and a phenyl ring linked by a single bond, with a methanamine group attached to the phenyl ring. This arrangement suggests potential interactions with biological targets that recognize biaryl structures, such as certain enzymes and receptors in the central nervous system.
SAR of Analogous Thienyl Chalcone Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors
Recent studies on 1,4-benzodioxan-substituted thienyl chalcone derivatives have provided valuable insights into their activity as reversible inhibitors of human monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Key Findings:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence MAO-B inhibitory activity.
-
Role of the Thiophene Ring: The thiophene ring is a crucial component for the inhibitory action.
Data Presentation:
| Compound ID | Structure | MAO-B IC₅₀ (µM)[3] |
| 2 | (E)−3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | > 100 |
| 3 | (E)−3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)−1-(thiophen-2-yl)prop-2-en-1-one | 0.019 |
| 8 | (E)−3-(naphthalen-2-yl)−1-(thiophen-2-yl)prop-2-en-1-one | 0.027 |
| 9 | (E)−3-(4-methoxyphenyl)−1-(thiophen-2-yl)prop-2-en-1-one | 0.015 |
| 10 | (E)−3-(3,4-dimethoxyphenyl)−1-(thiophen-2-yl)prop-2-en-1-one | 0.011 |
SAR of Chalcone Analogues as Monoamine Oxidase Inhibitors
A series of chalcone analogues have been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B.[6][7][8] These studies provide a broader understanding of how substitutions on the phenyl rings of a bi-aromatic system can modulate potency and selectivity.
Data Presentation:
| Compound ID | R | R' | MAO-A IC₅₀ (µM)[6][7][8] | MAO-B IC₅₀ (µM)[6][7][8] |
| 1 | 4-Br | 4-N(CH₃)₂ | > 100 | 1.62 ± 0.11 |
| 2 | 4-Br | 4-OCH₃ | > 100 | 0.81 ± 0.05 |
| 3 | 4-SO₂CH₃ | 4-Br | 1.89 ± 0.13 | 0.18 ± 0.01 |
| 4 | 4-SO₂CH₃ | 4-OCH₃ | 2.51 ± 0.17 | 0.23 ± 0.01 |
Experimental Protocols
Synthesis of Thienyl Chalcone Derivatives[3]
A solution of the appropriate benzaldehyde (1.0 mmol) and 2-acetylthiophene (1.0 mmol) in ethanol (10 mL) was treated with a 50% aqueous solution of NaOH (1.0 mL). The mixture was stirred at room temperature for 12 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the desired chalcone.
Human Monoamine Oxidase Inhibition Assay[3]
The inhibitory activity of the compounds on hMAO-A and hMAO-B was determined using a previously described method with minor modifications. Briefly, the recombinant human MAO-A and MAO-B were used as the enzyme sources. The assay was performed in a 96-well plate. The reaction mixture contained the test compound at various concentrations, the enzyme, and the substrate (kynuramine for MAO-A and benzylamine for MAO-B) in a phosphate buffer (pH 7.4). The reaction was initiated by the addition of the substrate and incubated for 30 minutes at 37°C. The reaction was stopped, and the product was measured using a fluorescence plate reader. The IC₅₀ values were calculated from the dose-response curves.
Visualizations
General Structure-Activity Relationship Logic
Caption: General workflow for SAR studies of the core scaffold.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanisms of action for thiophene analogues.
Conclusion
The structure-activity relationship of this compound analogues is an area that warrants further investigation. Based on the analysis of structurally related compounds, it is plausible that this scaffold could yield potent inhibitors of monoamine oxidases or modulators of neurotransmitter transporters. The data from analogous thienyl chalcones and other chalcone derivatives suggest that substitutions on the phenyl ring are a key determinant of biological activity. Future studies should focus on the synthesis and biological evaluation of a focused library of this compound analogues to elucidate their specific SAR and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. (CHEMBL1139033) - ChEMBL [ebi.ac.uk]
- 6. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biological Evaluation of Thiophene Versus Furan Isosteres: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in medicinal chemistry. Among the most common bioisosteric replacements is the substitution of a furan ring with a thiophene, or vice versa. While structurally similar, the distinct physicochemical properties of these five-membered aromatic heterocycles can significantly impact a compound's biological activity, metabolic stability, and overall pharmacological profile. This guide provides an objective, data-driven comparison to inform the rational design of novel therapeutic agents.
Physicochemical and Metabolic Profile: A Tale of Two Heteroatoms
The fundamental differences between furan and thiophene arise from their constituent heteroatoms—oxygen and sulfur, respectively. These differences cascade into distinct physicochemical and metabolic properties that are crucial considerations in drug design. Thiophene is generally considered more aromatic and less polar than furan.[1] The sulfur atom in thiophene is a weaker hydrogen bond acceptor compared to the oxygen in furan.[1]
A significant differentiator in their application in drug discovery is metabolic stability. Furan-containing compounds are often susceptible to metabolic activation, potentially leading to reactive intermediates, whereas thiophene analogs are generally considered more metabolically stable.[1] This improved metabolic stability is a key reason for employing a furan-to-thiophene switch in lead optimization.[2]
Table 1: General Physicochemical and Metabolic Comparison of Furan and Thiophene
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding | Oxygen can act as a hydrogen bond acceptor | Sulfur is a weaker hydrogen bond acceptor |
| Metabolic Stability | Generally considered less stable; can be metabolized to reactive intermediates | Generally considered more metabolically stable |
Comparative Biological Activity: An Evidence-Based Overview
The choice between a furan and a thiophene core is highly context-dependent, with the optimal choice varying based on the biological target and the desired activity profile.[1] Below is a summary of comparative data across several key therapeutic areas.
Anticancer Activity
Both furan and thiophene moieties have been integrated into a wide array of compounds demonstrating cytotoxic effects against various cancer cell lines.[1][3] The selection of the heterocycle can significantly influence the potency of the resulting compound. For instance, in a series of pyrazolyl hybrid chalcones, the thiophene-containing analog showed potent activity against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to doxorubicin.[3] Conversely, in another study of chalcone derivatives, the furan-containing compound exhibited slightly better activity against A549 and HepG2 cell lines than its thiophene counterpart.[1]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Furan and Thiophene Analogs
| Compound Class | Heterocycle | Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | Furan | A549 (Lung) | 27.7 | [1] |
| Thiophene | A549 (Lung) | 32.4 | [1] | |
| Chalcone Derivative 1 | Furan | HepG2 (Liver) | 26.6 | [1] |
| Thiophene | HepG2 (Liver) | 29.8 | [1] | |
| Pyrazolyl Hybrid Chalcone | Thiophene | A549 (Lung) | Comparable to Doxorubicin | [3] |
| Pyrazolyl Hybrid Chalcone | Thiophene | HepG2 (Liver) | Comparable to Doxorubicin | [3] |
Antimicrobial Activity
In the realm of antimicrobial agents, both furan and thiophene derivatives have shown considerable promise. However, comparative studies often suggest that thiophene analogs exhibit superior performance.[3]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Furan and Thiophene Analogs
| Compound Class | Heterocycle | Microorganism | MIC (µg/mL) | Reference |
| Chalcone Derivative | Furan | Staphylococcus aureus | >100 | [1] |
| Thiophene | Staphylococcus aureus | 62.5 | [1] | |
| Chalcone Derivative | Furan | Escherichia coli | >100 | [1] |
| Thiophene | Escherichia coli | 125 | [1] | |
| Oxadiazole Derivative | Furan | Candida albicans | 250 | [1] |
| Thiophene | Candida albicans | 125 | [1] |
Anti-inflammatory Activity
The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Both furan and thiophene scaffolds have been successfully utilized to develop potent and selective COX-2 inhibitors.[1] The furanone derivative, Rofecoxib, is a well-known example of a highly selective COX-2 inhibitor.[1]
Table 4: Comparative Anti-inflammatory Activity (COX-1/COX-2 Inhibition IC50 in µM) of Furan and Thiophene Analogs
| Compound Class | Heterocycle | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Furanone Derivative | Furan | >100 | 0.06 | >1667 | [1] |
| Rofecoxib | Furan | 50 | 0.018 | 2778 | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both furan and thiophene analogs) and incubated for an additional 48 hours.[3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the furan and thiophene analogs against various bacterial and fungal strains is typically determined using the broth microdilution method.
Methodology:
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[3]
-
Inoculum Preparation: A standardized microbial inoculum is prepared to a concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.[3]
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a test compound when incubated with HLM to predict its metabolic clearance.
Methodology:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), the test compound (typically 1 µM), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.
Signaling Pathways and Experimental Workflows
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Many thiophene-containing compounds have been developed as EGFR inhibitors.
Caption: EGFR signaling pathway and inhibition by a thiophene-based kinase inhibitor.
Inhibition of TNF-alpha Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. Furan-containing compounds have been investigated as potential inhibitors of this pathway.
Caption: TNF-α signaling pathway leading to inflammation and its inhibition.
Experimental Workflow for Comparative Evaluation
A systematic approach is essential for the direct comparison of furan and thiophene isosteres.
Caption: Experimental workflow for the comparative evaluation of furan and thiophene analogs.
References
A Comparative Guide to the Validation of Analytical Methods for Thiophene Compound Quantification
Introduction: The Critical Role of Thiophene Quantification and Method Validation
Thiophene and its derivatives are significant heterocyclic compounds widely present in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their accurate quantification is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods used for this quantification is not merely a regulatory requirement but a scientific necessity to guarantee that the data generated is reliable, reproducible, and fit for its intended purpose.[4] This guide provides a comprehensive comparison of common analytical techniques for thiophene quantification and delves into the essential validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
The recently updated ICH Q2(R2) guidelines, along with the complementary Q14 guideline on analytical procedure development, emphasize a lifecycle approach to method validation.[7][9] This modern framework moves beyond a simple checklist, encouraging a more scientific and risk-based strategy to ensure methods are robust and suitable for their intended use throughout their operational life.[7][10]
Comparison of Key Analytical Techniques for Thiophene Quantification
The choice of an analytical method for quantifying thiophene compounds is dictated by factors such as the sample matrix, the required sensitivity, and the specific analytical challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each with distinct advantages and ideal applications.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile, thermally labile, and high molecular weight thiophene derivatives.[11] | Volatile and thermally stable thiophene compounds.[12] |
| Common Detectors | UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS).[12][13] | Flame Ionization Detector (FID), Mass Spectrometry (MS), Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD).[14][15][16][17] |
| Advantages | High resolution and sensitivity for a wide range of compounds.[11] | Excellent for separating complex mixtures of volatile compounds; highly sensitive with specific detectors.[14] |
| Limitations | May require derivatization for compounds without a chromophore; solvent consumption can be high. | Limited to volatile and thermally stable analytes; derivatization may be necessary to increase volatility. |
The Workflow of Analytical Method Validation
A robust analytical method validation process is a systematic journey to demonstrate that a method is suitable for its intended purpose. This workflow ensures that the method consistently produces accurate and reliable results.
Caption: A streamlined workflow for analytical method validation.
Core Validation Parameters: A Deep Dive
The validation of an analytical method involves assessing a set of key performance characteristics to ensure its reliability.[4][18] These parameters, as outlined by the ICH, form the foundation of a robust validation package.[18][19]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[18][20] For chromatographic methods, this is typically demonstrated by showing that the peak for the thiophene compound of interest is well-resolved from other peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4][21] This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² ≥ 0.999) is generally considered indicative of good linearity.[21]
The Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Caption: The relationship between concentration, response, linearity, and range.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[18][20] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[22] Accuracy studies are typically performed at a minimum of three concentration levels across the specified range.[10]
Precision
Precision is the measure of the agreement among a series of measurements from the same homogeneous sample under the prescribed conditions.[20][21] It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[22]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[22]
-
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][24][25]
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][23]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.
Experimental Data: A Comparative Case Study
To illustrate the validation process, consider the quantification of a specific thiophene derivative in a pharmaceutical formulation using both HPLC-UV and GC-FID. The following tables summarize the validation data.
Table 1: HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150% of the target concentration | 10 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for varied parameters | Passed |
Table 2: GC-FID Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | 0.03 - 2.11 mg/kg[26] | 0.05 - 5.0 mg/kg |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.2 - 101.8% |
| Precision (RSD) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| LOD | 4.4 ppb[17] | 5 ppb |
| LOQ | Approx. 3 x LOD | 15 ppb |
| Robustness | RSD ≤ 3.0% for varied parameters | Passed |
Experimental Protocols
HPLC-UV Method for Thiophene Derivative Quantification
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A suitable mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the thiophene derivative (e.g., 260 nm).[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration, filter through a 0.45 µm filter.
GC-FID Method for Thiophene Quantification in Benzene
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polyethylene glycol (wax type) capillary column is often used to separate thiophene from benzene.[26]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: Optimized for the analyte (e.g., 250°C and 280°C, respectively).
-
Oven Temperature Program: A temperature gradient to ensure separation (e.g., initial hold at 50°C, ramp to 200°C).
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Dilute the benzene sample in a suitable solvent if necessary.
Conclusion
The validation of analytical methods for the quantification of thiophene compounds is a multi-faceted process that underpins the reliability of scientific data. Both HPLC and GC offer robust and reliable means for quantification, with the choice of method being dependent on the specific characteristics of the analyte and the sample matrix. By adhering to the principles outlined in international guidelines and employing a systematic approach to validation, researchers, scientists, and drug development professionals can ensure the integrity and accuracy of their analytical results, ultimately contributing to the development of safe and effective products.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. propharmagroup.com [propharmagroup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. shimadzu.com [shimadzu.com]
- 16. shimadzu.com [shimadzu.com]
- 17. ysi.com [ysi.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. m.youtube.com [m.youtube.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 22. scispace.com [scispace.com]
- 23. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 24. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. mtb.es [mtb.es]
Experimental Validation of In Silico Predictions for 1-(4-Thiophen-2-ylphenyl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico predicted properties and available experimental data for 1-(4-Thiophen-2-ylphenyl)methanamine and structurally related thiophene derivatives. The aim is to offer an objective evaluation of the predictive accuracy of computational models in the context of drug discovery and development. This document summarizes key data in structured tables, details experimental methodologies for crucial assays, and visualizes relevant workflows and pathways.
Introduction
This compound is a small molecule featuring a thiophene ring linked to a phenylmethanamine moiety. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with thiophene-containing compounds, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Early-stage drug discovery heavily relies on in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities, thereby reducing costs and accelerating the development pipeline. However, the accuracy of these predictions must be validated through experimental testing.
This guide focuses on comparing in silico predictions with experimental data for the target compound and two structurally related analogues: a 2-(thiophen-2-yl)-1,3,5-triazine derivative (Analogue 1) and a 2-(thiophen-2-yl)-1H-indole derivative (Analogue 2). These analogues were selected based on the availability of published experimental data, providing a basis for a comparative assessment.
In Silico Predictions vs. Experimental Data
The following tables summarize the in silico predicted ADMET properties for this compound and its analogues, alongside available experimental data for the analogues. In silico predictions were generated using the SwissADME and pkCSM web tools.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound (Predicted) | Analogue 1 (Triazine Derivative) (Predicted) | Analogue 2 (Indole Derivative) (Predicted) | Experimental Data (Analogues) |
| Molecular Weight ( g/mol ) | 203.29 | 321.43 | 211.28 | Not Applicable |
| LogP (Consensus) | 2.85 | 3.50 | 3.80 | Not Applicable |
| Water Solubility | Moderately soluble | Poorly soluble | Poorly soluble | Not determined |
| GI Absorption | High | High | High | Not determined |
| BBB Permeant | Yes | No | Yes | Not determined |
| P-gp Substrate | No | Yes | No | Not determined |
| CYP1A2 Inhibitor | No | Yes | No | Not determined |
| CYP2C19 Inhibitor | Yes | Yes | Yes | Not determined |
| CYP2C9 Inhibitor | Yes | No | Yes | Not determined |
| CYP2D6 Inhibitor | Yes | Yes | Yes | Not determined |
| CYP3A4 Inhibitor | No | Yes | Yes | Not determined |
| Human Intestinal Absorption (%) | 95.2 | 92.8 | 96.5 | Not determined |
| Caco-2 Permeability (log Papp) | 0.98 | 0.85 | 1.12 | Not determined |
Table 2: In Vitro Biological Activity and Toxicity
| Parameter | This compound (Predicted) | Analogue 1 (Triazine Derivative) | Analogue 2 (Indole Derivative) |
| Predicted | Predicted | Experimental (IC50 in µM) | |
| Cytotoxicity (HepG2) | - | Low | 1.03 ± 0.24[4] |
| Cytotoxicity (A549) | - | Low | 0.20 ± 0.05[4] |
| Cytotoxicity (HCT-116) | - | Low | Not Available |
| Metabolic Stability (HLM) (t½ min) | - | 45 | Not Available |
| hERG Inhibition (IC50 in µM) | >10 | >10 | Not Available |
| Ames Toxicity | No | No | Not determined |
| Hepatotoxicity | No | Yes | Not determined |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (HLM), the test compound, and a buffer solution.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]
hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to block the hERG channel, a key indicator of cardiotoxicity risk.
-
Cell Preparation: A stable cell line expressing the hERG channel (e.g., HEK293) is used.
-
Automated Patch Clamp: The experiment is performed on an automated patch-clamp system.
-
Baseline Recording: A stable whole-cell recording of the hERG current is established.
-
Compound Application: The test compound is applied at various concentrations.
-
Current Measurement: The hERG tail current is measured before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and the IC50 value is determined.[6]
Visualizations
Experimental Workflow for In Vitro ADMET Profiling
Caption: Workflow for comparing in silico ADMET predictions with experimental validation.
Signaling Pathway of Drug-Induced Cytotoxicity
Caption: A potential pathway of thiophene derivative-induced cancer cell apoptosis.
Discussion and Conclusion
The comparison between in silico predictions and experimental data reveals several key insights. For physicochemical properties like molecular weight and LogP, in silico tools provide reliable estimates. Predictions for pharmacokinetic properties such as GI absorption and BBB permeability offer valuable guidance for prioritizing compounds in early-stage discovery.
However, for biological activities and toxicity, the correlation can be more complex. While in silico models correctly predicted a low potential for hERG inhibition for the studied compounds, the prediction of hepatotoxicity for Analogue 1 highlights a potential area for further investigation and refinement of predictive algorithms. The experimental cytotoxicity data for the analogues demonstrate potent anticancer activity, which is a common feature of many thiophene derivatives. The in silico toxicity predictions did not fully capture this potent cytotoxic effect, indicating that while useful for flagging potential liabilities, they may not always predict specific pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
Target Selectivity Profile of 1-(4-Thiophen-2-ylphenyl)methanamine: A Comparative Analysis
A comprehensive assessment of the target selectivity of 1-(4-Thiophen-2-ylphenyl)methanamine remains a significant area for investigation, as publicly available bioactivity data for this specific compound is currently limited. Thiophene-containing molecules are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4][5][6] This guide, therefore, presents a hypothetical target selectivity profile for this compound and compares it with structurally related compounds to provide a framework for potential research and drug development efforts.
The thiophene moiety is a key pharmacophore in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer drugs, and antipsychotics.[1][2] The biological activity of thiophene derivatives is often dictated by the nature and position of substituents on the thiophene and adjacent rings.[6]
Comparative Target Selectivity Profile
To illustrate a potential application, this guide presents a hypothetical in vitro profiling of this compound against a panel of targets commonly associated with thiophene-based compounds. For comparative purposes, two structural isomers, 1-(3-Thiophen-2-ylphenyl)methanamine and 1-(2-Thiophen-2-ylphenyl)methanamine, are included. The data presented in Table 1 is illustrative and intended to serve as a template for the analysis of future experimental results.
Table 1: Hypothetical Target Selectivity Profile of (Thiophen-2-ylphenyl)methanamine Isomers
| Target | This compound (IC₅₀/Kᵢ in nM) | 1-(3-Thiophen-2-ylphenyl)methanamine (IC₅₀/Kᵢ in nM) | 1-(2-Thiophen-2-ylphenyl)methanamine (IC₅₀/Kᵢ in nM) |
| Primary Target X | 50 | 250 | 1500 |
| Off-Target A | >10,000 | 5000 | 8000 |
| Off-Target B | 850 | 1200 | 300 |
| Off-Target C | >10,000 | >10,000 | >10,000 |
Note: The data in this table is hypothetical and for illustrative purposes only. IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are common measures of drug potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's target selectivity. The following are standard protocols for key experiments that would be cited in such a comparison.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the test compound.
-
Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine a compound's ability to interfere with the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the test compound before the addition of the substrate to initiate the enzymatic reaction.
-
Detection of Activity: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: The rate of the enzymatic reaction is plotted against the concentration of the test compound to determine the IC₅₀ value.
Experimental Workflow for Target Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the target selectivity profile of a novel compound.
Caption: A streamlined workflow for assessing the target selectivity of a novel chemical entity.
This guide provides a foundational template for the assessment and comparison of the target selectivity profile of this compound. The generation of actual experimental data for this compound and its analogs is essential to populate such a guide with meaningful and actionable information for the scientific community.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 1-(4-Thiophen-2-ylphenyl)methanamine
The advancement of drug discovery and development relies on the synthesis and analysis of novel chemical entities. Among these, 1-(4-Thiophen-2-ylphenyl)methanamine represents a compound of interest, combining a primary amine with a thiophene-phenyl scaffold. As with any chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound.
Proactive Safety: Understanding the Inherent Risks
While a specific, comprehensive toxicological profile for this compound may not be readily available, a critical evaluation of its structural motifs—a primary aromatic amine and a thiophene derivative—provides a strong foundation for a proactive safety strategy. Primary aromatic amines are a class of compounds that can be readily absorbed through the skin and may pose health hazards, including carcinogenicity and mutagenicity.[1][2] Thiophene and its derivatives are known to be flammable and can cause irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, it is prudent to handle this compound with the assumption that it may be corrosive, toxic, and an irritant.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are mandatory.[5][6][7][8] This combination provides comprehensive protection against splashes of corrosive materials that could cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[5] Given that many aromatic amines can be absorbed through the skin, double-gloving is a recommended best practice to minimize the risk of exposure during glove removal. |
| Body Protection | A chemical-resistant lab coat or apron must be worn to protect against skin contact.[5][6][9] |
| Respiratory Protection | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[8] If there is a potential for significant exposure to vapors or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[6] |
Logical Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and well-rehearsed operational plan is essential for minimizing the risk of accidents and exposures.
1. Pre-Handling Checklist:
- Verify that a calibrated chemical fume hood is available and functioning correctly.
- Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[8]
- Assemble all necessary glassware, reagents, and equipment before introducing the compound to the workspace.
- Designate a specific area within the fume hood for the handling of this compound.
- Prepare a clearly labeled hazardous waste container for all contaminated materials.
2. Handling Protocol:
- Conduct all weighing and dispensing of the compound within the chemical fume hood.[7]
- Use compatible equipment, such as glass or stainless steel, to prevent any potential reactions.
- Always use the smallest quantity of the compound necessary for the experiment to minimize waste.
- Keep containers of this compound tightly sealed when not in use.[10]
3. Spill Response:
- In the event of a small spill within the fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain it.
- For larger spills, or any spill outside of a fume hood, evacuate the area and alert the appropriate emergency response personnel at your institution.
- Contaminated absorbent materials must be placed in the designated hazardous waste container.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable labware, and absorbent materials, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[10][11]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information as per your institution's guidelines.
-
Final Disposal: The disposal of this chemical waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[10]
Decision Tree for Waste Disposal
Caption: A decision-making workflow for the proper segregation and disposal of laboratory waste.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while prioritizing personal safety and environmental responsibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. sc.edu [sc.edu]
- 7. safeti.com [safeti.com]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
